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Foundational

2-Methoxyphenyl Substituted Amino Alcohol Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Structure-Activity Relationships

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 2-Methoxyphenyl Amino Alcohol Scaffold: A Privileged Motif in Medicinal Chemistry The β-amino alcohol moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Methoxyphenyl Amino Alcohol Scaffold: A Privileged Motif in Medicinal Chemistry

The β-amino alcohol moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] This structural feature is a key pharmacophore in many therapeutic agents, including essential medicines like Salbutamol and Propranolol.[3] When substituted with a 2-methoxyphenyl group, this scaffold gains unique properties that have been exploited in the development of a diverse range of therapeutic agents. The methoxy group at the ortho position can influence the molecule's conformation, electronic properties, and metabolic stability, often leading to enhanced biological activity and selectivity. These derivatives are important building blocks for high-value chemicals and are frequently used as chiral ligands in asymmetric synthesis.[3][4] The chiral 1,2-amino alcohol motif, in particular, is a critical architectural feature in a variety of complex and biologically active molecules.[5]

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of 2-methoxyphenyl substituted amino alcohol derivatives for researchers and drug development professionals. It synthesizes the current literature on their synthesis, explores the breadth of their pharmacological activities, and elucidates key structure-activity relationships. By providing detailed experimental protocols, comparative data, and mechanistic insights, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical scaffold.

Synthetic Strategies for 2-Methoxyphenyl Substituted Amino Alcohols

The synthesis of 2-methoxyphenyl substituted amino alcohols can be achieved through several strategic routes, starting from readily available precursors like natural phenols or substituted acetophenones. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Synthesis from Eugenol and Other Natural Phenols

A common and efficient method for synthesizing these derivatives utilizes eugenol, a natural product featuring a 2-methoxy-4-allylphenyl structure. This approach typically involves a two-step process: epoxidation of the allyl group followed by ring-opening of the resulting epoxide with an amine.[3]

Key Workflow: Epoxidation-Aminolysis of Eugenol This pathway is valued for its use of a renewable starting material and its modularity, allowing for the introduction of diverse amino functionalities.

eugenol_synthesis Eugenol Eugenol (4-allyl-2-methoxyphenol) Epoxide Eugenol Epoxide (2-methoxy-4-(oxiran-2-ylmethyl)phenol) Eugenol->Epoxide Epoxidation in DCM AminoAlcohol β-Amino Alcohol Derivatives Epoxide->AminoAlcohol Aminolysis in EtOH/H2O Reagent1 m-CPBA or Peroxyacetic Acid Reagent1->Epoxide Reagent2 Aliphatic or Aromatic Amine (R-NH2) Reagent2->AminoAlcohol

Caption: General workflow for synthesis from Eugenol.

Detailed Experimental Protocol: General Synthesis of β-Amino Alcohols from Eugenol Epoxide [3]

  • Step 1: Synthesis of Eugenol Epoxide (2-methoxy-4-(oxiran-2-ylmethyl)phenol)

    • A solution of eugenol (1 equiv.) dissolved in dichloromethane (DCM) is added dropwise to a suspension of meta-chloroperbenzoic acid (m-CPBA, ~1.5 equiv.) in DCM at 0 °C.

    • The reaction mixture is stirred for 24 hours at room temperature.

    • A 10% aqueous solution of sodium sulfate is added, and the solution is washed with a 5% aqueous solution of sodium hydrogen carbonate.

    • The organic layer is separated, dried, and concentrated under reduced pressure to yield the epoxide.

  • Step 2: Synthesis of β-Amino Alcohol Derivatives

    • Eugenol epoxide (1 equiv.) is reacted with a series of aliphatic or aromatic amine nucleophiles (1-1.2 equiv.) in an ethanol/water solvent system.

    • The reaction mixture is heated to 50 °C and stirred until completion (monitored by TLC).

    • The solvent is evaporated under reduced pressure.

    • The resulting β-amino alcohol derivatives are purified by column chromatography on silica gel using dichloromethane/methanol mixtures of increasing polarity.

Synthesis from Substituted Acetophenones

An alternative route starts from substituted acetophenones, which is particularly useful for producing pharmaceutical compounds like Midodrine. This multi-step synthesis involves converting the acetophenone into a key bromo-intermediate, followed by a series of transformations to build the final amino alcohol structure.[6]

Key Workflow: Synthesis of Midodrine Hydrochloride This pathway demonstrates a more traditional, multi-step synthetic approach to a specific, commercially relevant drug molecule.

midodrine_synthesis cluster_0 Pathway to Midodrine Start 1-(2,5-dimethoxyphenyl) -2-bromoethanone Intermediate1 1-(2',5'-dimethoxyphenyl) -2-amino ethanone Start->Intermediate1 Hexamine in THF/Water Intermediate2 2-chloro-N-(β-oxo-2,5- dimethoxyphenyl)acetamide Intermediate1->Intermediate2 Acylation with Haloacetylchloride Intermediate3 Azido Acetamide Intermediate Intermediate2->Intermediate3 Azidation with Sodium Azide Intermediate4 Amino Alcohol Intermediate Intermediate3->Intermediate4 Reduction of Ketone (e.g., NaBH4) Final Midodrine HCl Intermediate4->Final Reduction of Azide (e.g., SnCl2)

Caption: Multi-step synthesis of Midodrine from a substituted acetophenone.

Detailed Experimental Protocol: Synthesis of (±) Midodrine Hydrochloride [6]

  • Step 1: Preparation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone

    • 1-(2,5-dimethoxyphenyl)-2-bromoethanone is dissolved in tetrahydrofuran (THF).

    • Water and hexamine are added, leading to a thick precipitation. The mixture is stirred for 2 hours at ambient temperature.

    • The resulting product is isolated by filtration.

  • Step 2: Acylation to 2-Chloro-N-(β-oxo-2,5-Dimethoxy phenethyl)acetamide

    • The aminoethanone from Step 1 is dissolved in an acetone/water mixture and cooled to 0 °C.

    • Sodium acetate is added to adjust the pH to 5.

    • Chloroacetyl chloride is added dropwise, and the reaction is maintained at 0-5 °C. The product is then isolated.

  • Step 3: Nucleophilic Azidation

    • The acetamide from Step 2 is treated with sodium azide in an acetone medium to produce the corresponding azido derivative.

  • Step 4: Ketone Reduction

    • The azido acetamide is dissolved in methanol and cooled.

    • Sodium borohydride is added portion-wise to selectively reduce the ketone to a hydroxyl group, forming the amino alcohol backbone.

  • Step 5: Azide Reduction to Final Product

    • The azido alcohol is reduced using stannous chloride in methanol to convert the azido group to a primary amine, yielding the final product, which is then converted to its hydrochloride salt.

Asymmetric Synthesis of Chiral Derivatives

The biological activity of amino alcohols is often highly dependent on their stereochemistry. Therefore, asymmetric synthesis is crucial for producing enantiomerically pure compounds.[7] Methods include:

  • Biocatalytic Reduction : Using enzymes like ketoreductases (KREDs) or microorganisms such as Nocardia salmonicolor to perform enantioselective reduction of a ketone precursor to a specific chiral alcohol.[8]

  • Chiral Catalysis : Employing chiral catalysts, such as chromium-based systems, for asymmetric cross-coupling reactions to build the vicinal stereocenters with high control.[9]

  • Chiral Auxiliaries : Using removable chiral auxiliaries, like pseudoephedrine, to direct the stereochemical outcome of reactions.[4]

Pharmacological Activities and Therapeutic Potential

Derivatives of 2-methoxyphenyl substituted amino alcohols exhibit a remarkable diversity of biological activities, positioning them as promising candidates for drug development across various therapeutic areas.

Pharmacological ActivityLead Compound/Derivative ClassKey FindingsReference(s)
Cardiovascular MidodrineA long-lasting blood pressure-increasing effect; used as a cardiovascular drug.[6]
Valsartan Ester DerivativesSome derivatives showed significant antihypertensive activity.[10]
Antiparasitic Eugenol-derived aryl amino alcoholsDemonstrated potent antimalarial activity, with lower IC50 values than chloroquine.[11]
Insecticidal Eugenol-derived β-amino alcoholsDerivatives bearing a terminal benzene ring showed higher toxicity to Sf9 insect cells than the commercial pesticide chlorpyrifos.[3]
Antimicrobial 2-Methoxy-nicotinonitrile derivativesShowed activity against Gram-positive and Gram-negative bacteria and fungi.[12][13]
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleCoated on magnetic nanoparticles, displayed antibacterial activity against E. coli and S. aureus.[14]
CNS Activity (2-Methoxyphenyl)piperazine derivativesAct as 5-HT1A receptor ligands.[15]
Anti-inflammatory Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivativesTested for anti-inflammatory activity.[16]
Antioxidant 2'-aminochalcone derivativesA derivative with two hydroxyl groups showed strong free radical scavenging ability.[17]
Enzyme Inhibition Methoxy-substituted tyramine derivativesPotently inhibited mushroom tyrosinase with IC50 values in the nanomolar range, far exceeding kojic acid.[18]
Cardiovascular Effects

The most prominent example in this class is Midodrine, a (2,5-dimethoxyphenyl)-substituted derivative, which is clinically used for its vasopressor effects to treat hypotension.[6] More recently, ester derivatives of valsartan, which incorporate a biphenyl methanol structure, have been investigated, with some showing significant potential in lowering blood pressure.[10]

Antimicrobial and Antiparasitic Activity

Compounds derived from eugenol have shown significant promise as antimalarial agents by inhibiting heme polymerization.[11] Several synthesized aryl amino alcohol derivatives demonstrated lower IC50 values than the standard drug chloroquine.[11] Additionally, various nitrogen-containing heterocyclic derivatives incorporating a methoxyphenyl group have been synthesized and found to possess broad-spectrum antimicrobial activity against bacteria and fungi.[12][13]

Insecticidal and Other Activities

Beyond human medicine, these compounds have potential applications in agriculture. β-amino alcohols derived from eugenol epoxide were found to be potent insecticides against Sf9 insect cells, with some being more toxic than chlorpyrifos.[3] Other reported activities include local anesthetic, anti-inflammatory, antioxidant, and potent tyrosinase inhibitory effects, highlighting the broad biological profile of this chemical family.[16][17][18]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is critical for optimizing lead compounds. For 2-methoxyphenyl substituted amino alcohols, several key structural features influence their pharmacological effects.

Influence of Aromatic Ring Substitution
  • Hydroxyl and Methoxy Groups : The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical for antioxidant activity.[19] An aminochalcone carrying two hydroxyl groups in adjacent meta and para positions exhibited stronger antioxidant activity than other derivatives.[17] Methoxy groups are known to enhance the antioxidant activity of phenolic acids, an effect related to their electron-donating ability.[19]

  • Other Substituents : In a series of tyrosinase inhibitors, a 2,4-dihydroxy-substituted cinnamic acid moiety attached to the amino alcohol backbone resulted in an exceptionally potent compound with an IC50 of 0.059 nM.[18]

Impact of the Amino Group and Side Chain
  • Nature of the Amine : The type of amine used in the synthesis (primary vs. secondary, aliphatic vs. aromatic) significantly impacts the properties of the final compound. For insecticidal activity, derivatives with a terminal benzene ring were the most potent.[3]

  • Linker Length : In studies of (2-methoxyphenyl)piperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another part of the molecule is a key determinant of affinity for 5-HT1A receptors.[15]

SAR_diagram cluster_Aromatic Aromatic Ring Modifications cluster_Stereo Stereochemistry cluster_Amine N-Substituent Modifications Core 2-Methoxyphenyl Amino Alcohol Core N-Substituent A1 Additional -OH groups - Enhance antioxidant activity [5] Core:f0->A1 Influences A2 Positional Isomerism - (e.g., 2,5-dimethoxy in Midodrine) - Defines cardiovascular effect [1] Core:f0->A2 Influences B1 Chirality at C-1 and C-2 - Crucial for receptor binding and enzymatic activity [7, 20] Core:f1->B1 Critical Feature C1 Aromatic vs. Aliphatic - Aromatic groups can increase - insecticidal activity [3] Core:f2->C1 Determines C2 Bulky Groups / Linker Length - Modulates receptor affinity (e.g., 5-HT1A) [16] Core:f2->C2 Determines

Caption: Key structure-activity relationship points for the scaffold.

Future Perspectives and Research Directions

The diverse biological activities of 2-methoxyphenyl substituted amino alcohol derivatives underscore their significant potential as a source of new therapeutic agents. Future research should focus on several key areas:

  • Expansion of Chemical Diversity : The application of modern synthetic methods, such as photo-induced reactions and biocatalysis, could rapidly expand the chemical space of these derivatives, leading to the discovery of novel bioactivities.[1][7]

  • Mechanism of Action Studies : For many of the reported activities, particularly antimicrobial and insecticidal effects, the precise molecular targets and mechanisms of action remain to be fully elucidated. In-depth biological studies are needed to advance these compounds from hits to lead candidates.

  • Stereoselective Synthesis and Evaluation : As chirality is often critical for activity, the development of more efficient and scalable asymmetric syntheses is paramount. Furthermore, the systematic evaluation of individual enantiomers is necessary to identify the more potent and potentially less toxic isomer.

  • Drug Combination and Delivery : Investigating these compounds in combination with existing drugs could reveal synergistic effects. Additionally, novel delivery systems, such as coating on magnetic nanoparticles, could enhance efficacy and targeting for applications like antibacterial therapy.[14]

By focusing on these areas, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006).
  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (2023). Rasayan Journal of Chemistry.
  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025).
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). PubMed.
  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2021). MDPI.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (Unknown). Nanomedicine Research Journal.
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025). MilliporeSigma.
  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase bioc
  • New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. (1976). Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. (2015).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2022). Wiley Online Library.
  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. (2023). Organic Chemistry Portal.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (1999). Journal of Medicinal Chemistry.
  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive p
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amin
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
  • Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. (2020). ChemRxiv.

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Exploratory

A Technical Guide to the Isomers of 2-Amino-2-(2-methoxyphenyl)propan-1-ol: Identification, Synthesis, and Chiral Separation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in a Phenylpropanolamine Scaffold In the landscape of modern drug discovery and development, the three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in a Phenylpropanolamine Scaffold

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers, and they can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide delves into the technical considerations surrounding the isomers of 2-Amino-2-(2-methoxyphenyl)propan-1-ol, a chiral amino alcohol with a structure suggestive of potential biological activity.

Chiral 1,2-amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and serve as versatile building blocks in asymmetric synthesis.[3] The presence of a stereocenter dictates how a molecule interacts with the chiral environment of the body, such as enzymes and receptors, which are themselves chiral.[1] Therefore, the ability to identify, synthesize, and separate the individual enantiomers of a compound like 2-Amino-2-(2-methoxyphenyl)propan-1-ol is a fundamental requirement for any rigorous investigation of its therapeutic potential.

This guide provides a comprehensive overview of the known racemic compound, and drawing from established methodologies for analogous structures, presents a technical framework for the synthesis and chiral resolution of its constituent enantiomers.

Isomer Identification and Physicochemical Properties

The starting point for any investigation into the isomers of a chiral compound is the unambiguous identification of the racemic mixture and, where possible, the individual enantiomers.

Racemic 2-Amino-2-(2-methoxyphenyl)propan-1-ol

The racemic mixture of 2-Amino-2-(2-methoxyphenyl)propan-1-ol is identified by the following CAS Registry Number:

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight
2-Amino-2-(2-methoxyphenyl)propan-1-ol1183305-64-7C10H15NO2181.23 g/mol
(Source: BLDpharm)

The chemical structure of 2-Amino-2-(2-methoxyphenyl)propan-1-ol is presented below:

Figure 1: Chemical structure of 2-Amino-2-(2-methoxyphenyl)propan-1-ol.

Postulated Synthetic Pathways

The synthesis of chiral amino alcohols can be approached in two primary ways: asymmetric synthesis to directly obtain a single enantiomer, or the synthesis of the racemate followed by chiral resolution .

Asymmetric Synthesis

Drawing from the broader literature on the synthesis of chiral amino alcohols, an enantioselective synthesis of 2-Amino-2-(2-methoxyphenyl)propan-1-ol could be envisioned starting from a chiral precursor. One common strategy involves the use of chiral auxiliaries or catalysts. For example, the enantioselective aminoallylation of ketones using copper-catalyzed reductive coupling is a powerful method for producing chiral 1,2-amino alcohols.[4]

Another approach could involve the stereoselective reduction of a corresponding α-amino ketone precursor, where the ketone is reduced to the alcohol with a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Racemic Synthesis and Subsequent Resolution

A more common and often more practical approach in the initial stages of research is the synthesis of the racemic mixture, followed by separation of the enantiomers. A plausible synthesis for racemic 2-Amino-2-(2-methoxyphenyl)propan-1-ol could start from 2-methoxyacetophenone.

Illustrative Racemic Synthesis Workflow:

G start 2-Methoxyacetophenone step1 α-Bromination start->step1 Br2, Acetic Acid step2 Amination with Ammonia step1->step2 NH3 step3 Reduction of Ketone step2->step3 NaBH4, Methanol end Racemic 2-Amino-2-(2-methoxyphenyl)propan-1-ol step3->end

Figure 2: A potential workflow for the racemic synthesis of 2-Amino-2-(2-methoxyphenyl)propan-1-ol.

Chiral Separation: A Critical Step

Once the racemic mixture is obtained, the separation of the enantiomers is a critical step for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.

Selection of Chiral Stationary Phase

The choice of CSP is crucial and is dictated by the functional groups present in the analyte. For a primary amino alcohol like 2-Amino-2-(2-methoxyphenyl)propan-1-ol, the following classes of CSPs are highly recommended:

  • Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are often the first choice for a wide range of chiral compounds, including amino alcohols.

  • Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin or vancomycin are particularly effective for the separation of underivatized amino acids and amino alcohols due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.).[5]

Workflow for Chiral HPLC Method Development:

G cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation screen_poly Polysaccharide CSP (e.g., Chiralpak IA, IB, IC) opt_mp Mobile Phase (Hexane/IPA, ACN/MeOH) screen_poly->opt_mp screen_glyco Glycopeptide CSP (e.g., Chirobiotic T, V) screen_glyco->opt_mp opt_add Additives (TFA, DEA) opt_mp->opt_add opt_flow Flow Rate & Temperature opt_add->opt_flow val_prec Precision opt_flow->val_prec val_acc Accuracy val_prec->val_acc val_robust Robustness val_acc->val_robust

Figure 3: Logical workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC Separation of a Structurally Similar Amino Alcohol

While a specific protocol for 2-Amino-2-(2-methoxyphenyl)propan-1-ol is not available, the following detailed protocol for the separation of a related chiral amino alcohol provides a robust starting point for method development.

Objective: To resolve the enantiomers of a racemic amino alcohol using HPLC with a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA), if required.

  • Sample: Racemic 2-Amino-2-(2-methoxyphenyl)propan-1-ol dissolved in mobile phase at a concentration of 1 mg/mL.

Procedure:

  • System Preparation:

    • Equilibrate the Chiralpak® IA column with the initial mobile phase composition (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the DAD to monitor at a wavelength where the analyte has significant absorbance (e.g., 270 nm, based on the methoxyphenyl chromophore).

  • Sample Injection:

    • Inject 10 µL of the sample solution onto the column.

  • Data Acquisition and Analysis:

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • If no separation is observed, or if the resolution is poor, systematically vary the percentage of the polar modifier (IPA) in the mobile phase (e.g., in increments of 5%).

    • For basic analytes like amino alcohols, the addition of a small amount of a basic additive like DEA (e.g., 0.1%) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic additive like TFA may be beneficial.

    • Once separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution and minimize run time.

Pharmacological Implications and Future Directions

The differential pharmacology of enantiomers is a well-established principle.[1] For many classes of drugs, including β-agonists and other compounds acting on the central nervous system, one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer).

Given the structural similarity of 2-Amino-2-(2-methoxyphenyl)propan-1-ol to known pharmacologically active agents, it is highly probable that its enantiomers will exhibit stereoselective biological activity. The isolation and individual pharmacological characterization of the (R)- and (S)-enantiomers are therefore essential next steps. This would involve in vitro receptor binding assays and functional assays, followed by in vivo studies to determine their pharmacokinetic and pharmacodynamic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the identification of racemic 2-Amino-2-(2-methoxyphenyl)propan-1-ol and has outlined a scientifically grounded approach to the synthesis and chiral separation of its isomers. While specific data for the individual enantiomers are not yet publicly available, the methodologies detailed herein, based on established principles and analogous compounds, provide a clear and actionable path forward for researchers. The successful isolation and characterization of these enantiomers will be a critical step in unlocking their potential as research tools or as candidates for drug development.

References

  • PubChem. (2R)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. [Link]

  • ChemSynthesis. 2-amino-3-(4-methoxyphenyl)-1-propanol. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current pharmaceutical design, 7(5), 397–412. [Link]

  • Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150. [Link]

  • ResearchGate. Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... [Link]

  • Cheméo. Chemical Properties of 2-Amino-1-(o-methoxyphenyl)propane (CAS 15402-84-3). [Link]

  • NIST. 2-Amino-1-(o-methoxyphenyl)propane. [Link]

  • ResearchGate. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [Link]

  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Organic Letters. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

  • National Center for Biotechnology Information. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]

  • PubChemLite. 2-(4-amino-2-methoxyphenyl)propan-2-ol. [Link]

  • PubChem. (2R)-1-(2-methoxyphenyl)propan-2-amine. [Link]

  • PubChem. 2-Amino-2-phenylpropan-1-ol. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

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Foundational

Technical Guide: Safety Architecture and Toxicity Profile of Hindered Amino Alcohols

Executive Summary This technical guide provides a high-resolution analysis of sterically hindered amino alcohols, focusing on 2-Amino-2-methyl-1-propanol (AMP) and Tromethamine (Tris) . Unlike linear amino alcohols (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of sterically hindered amino alcohols, focusing on 2-Amino-2-methyl-1-propanol (AMP) and Tromethamine (Tris) . Unlike linear amino alcohols (e.g., ethanolamine), the "hindered" architecture of these molecules—defined by alkyl substitution at the


-carbon—significantly alters their metabolic stability, basicity, and toxicological footprint. This guide moves beyond standard Safety Data Sheet (SDS) metrics to explore the mechanistic causality of their toxicity, environmental fate, and required handling protocols.

Part 1: Chemical Architecture & Mechanism of Action

The Steric Advantage and Biological Consequence

The defining feature of this class is the steric bulk adjacent to the amino group. In AMP , the gem-dimethyl group at the


-position shields the nitrogen atom.
  • Chemical Stability: The hindrance reduces nucleophilicity, preventing the molecule from participating in rapid condensation reactions (e.g., with aldehydes), which makes them ideal buffers and stabilizers.

  • Biological Reactivity: While less chemically reactive, the maintenance of high basicity (pKa ~9.7 for AMP, ~8.1 for Tris) combined with moderate lipophilicity allows these molecules to interact with cell membranes.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates how steric hindrance dictates the functional divergence between stability and toxicity.

SAR_Mechanism Structure Hindered Amino Alcohol (e.g., AMP, Tris) Feature1 Steric Bulk (Alpha-Methylation) Structure->Feature1 Feature2 Primary Amine (High Basicity) Structure->Feature2 Effect1 Reduced Nucleophilicity Feature1->Effect1 Blocks enzymatic attack Effect2 Membrane Interaction Feature2->Effect2 Lipid saponification at high pH Outcome1 Chemical Stability (Buffer Capacity) Effect1->Outcome1 Outcome2 Local Toxicity (Alkaline Necrosis) Effect2->Outcome2

Figure 1: Structure-Activity Relationship (SAR) linking steric hindrance to chemical stability and local toxicity mechanisms.

Part 2: The SDS Deconstructed (Hazard Identification)

Standard SDS documents often categorize these compounds generically. A researcher must interpret the mechanism behind the hazard codes.

The "Corrosive" Paradox (H314 / H318)
  • Observation: AMP-95 is frequently labeled as H314 (Causes severe skin burns) or H318 (Causes serious eye damage) . Tris is often labeled H315 (Skin Irritant) .[1][2]

  • Causality: The toxicity is rarely systemic; it is local and pH-dependent .

    • Mechanism:[2][3][4] Upon contact with tissue, the high pH (11.3 for neat AMP) saponifies membrane lipids. The "hindered" nature prevents immediate metabolic breakdown, allowing the molecule to persist locally, exacerbating the alkali burn.

    • Differentiation: Unlike strong inorganic bases (NaOH), amino alcohols have a solvent effect. They can penetrate the stratum corneum more effectively due to their organic backbone, leading to deeper tissue damage than pH alone would predict.

Systemic Toxicity Profile

Systemic toxicity is generally low because the body eliminates these compounds largely unchanged via urine.

EndpointAMP (2-Amino-2-methyl-1-propanol)Tris (Tromethamine)Interpretation
Acute Oral LD50 > 2,900 mg/kg (Rat)~5,900 mg/kg (Rat)Low Toxicity. Ingestion risk is minimal compared to corrosive risk.
Acute Dermal LD50 > 2,000 mg/kg (Rabbit)N/A (Low absorption)Low Toxicity. Skin barrier is effective unless compromised by corrosion.
Eye Irritation Category 1 (Corrosive) Category 2B (Mild)Critical Hazard. AMP requires goggles/shield; Tris requires safety glasses.
Genotoxicity Negative (Ames Test)NegativeNon-mutagenic.
Target Organ Liver (at high repeated doses)None specificLiver effects in AMP are adaptive responses to amine processing.

Part 3: Environmental Fate & Biodegradability[1][5]

A common misconception is that "hindered" implies "non-biodegradable."

  • Biodegradability: Despite steric hindrance, AMP is readily biodegradable (OECD 301F: >89% in 28 days). The microbial cleavage of the C-N bond is slower than in ethanolamine but sufficient for wastewater treatment.

  • Aquatic Toxicity (H412): AMP is classified as "Harmful to aquatic life with long-lasting effects" in some jurisdictions.[2]

    • Why? This is often an artifact of pH shock in static test environments. In buffered natural waters, the toxicity is significantly lower (LC50 > 100 mg/L).

    • Implication: Neutralization prior to disposal is the critical control point to mitigate environmental impact.

Part 4: Risk Management & Handling Protocols

The Self-Validating Safety System

Safety is not just PPE; it is a workflow. The following protocol ensures that the hazard (alkalinity) is neutralized before the agent leaves the controlled zone.

Protocol: Handling High-Concentration AMP/Tris
  • Barrier Selection:

    • Do not use Latex. Amino alcohols can extract lipids and plasticizers.

    • Requirement:Nitrile (minimum 0.11mm thickness) .

  • Neutralization Verification (The Checkpoint):

    • Before disposal, verify pH.

    • Target: pH 6.0 – 9.0.

    • Reagent: Use Citric Acid or dilute HCl. Avoid oxidizing acids (Nitric) which can react with amines to form unstable N-nitroso compounds (potential carcinogens).

Exposure Response Workflow

This diagram outlines the critical decision paths for exposure, prioritizing the "Flush vs. Neutralize" decision.

Safety_Protocol Exposure Accidental Exposure (Skin/Eye) Assessment Assess Contact Type Exposure->Assessment EyeContact Eye Contact (High Risk: Permanent Damage) Assessment->EyeContact SkinContact Skin Contact (Risk: Chemical Burn) Assessment->SkinContact Action_Eye Flush 30 mins (Do NOT Neutralize) EyeContact->Action_Eye Immediate Action_Skin Flush 15 mins + Soap (Lipid Removal) SkinContact->Action_Skin Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical If irritation persists

Figure 2: Critical response workflow for amino alcohol exposure.[1][3][5][6][7] Note: Never attempt to neutralize chemicals in the eye with acids/bases; thermal injury from the reaction can worsen damage.

References

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-amino-2-methylpropanol (AMP).[2][8] Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2009). Final Report on the Safety Assessment of Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Tromethamine (Tris).[9] National Library of Medicine. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[10] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reducing alpha-methyl-2-methoxyphenylglycine to amino alcohol

Application Note & Protocol Topic: High-Fidelity Reduction of α-Methyl-2-methoxyphenylglycine to the Chiral Amino Alcohol, 2-Amino-1-(2-methoxyphenyl)propan-1-ol Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Reduction of α-Methyl-2-methoxyphenylglycine to the Chiral Amino Alcohol, 2-Amino-1-(2-methoxyphenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are foundational building blocks in modern medicinal chemistry and asymmetric synthesis. Their prevalence in natural products and their utility as chiral auxiliaries and precursors to pharmaceutically active compounds make their efficient synthesis a critical endeavor.[1] This document provides a detailed protocol for the reduction of the α-amino acid, α-methyl-2-methoxyphenylglycine, to its corresponding amino alcohol, 2-amino-1-(2-methoxyphenyl)propan-1-ol.

We will present two robust methodologies: a direct, high-potency reduction using Lithium Aluminum Hydride (LAH), and a milder, two-step alternative involving carboxylic acid activation and subsequent reduction by Sodium Borohydride. The causality behind procedural choices, safety considerations, and mechanistic pathways will be thoroughly explained to ensure both scientific integrity and successful experimental replication.

Reaction Overview & Mechanistic Considerations

The primary transformation involves the reduction of a carboxylic acid functional group to a primary alcohol without affecting the stereocenter or other functionalities on the molecule.

Figure 1: General scheme for the reduction of α-methyl-2-methoxyphenylglycine.
The Choice of Reducing Agent: A Critical Decision

The selection of a reducing agent is paramount and depends on factors such as functional group tolerance, safety, scale, and desired reaction kinetics.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and ketones.[2][3] Its high reactivity makes it the preferred choice for the direct reduction of amino acids.[4][5] However, its violent reactivity with protic solvents (like water) necessitates strict anhydrous conditions and careful handling.[6][7]

  • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters.[2] To utilize NaBH₄ for this transformation, the carboxylic acid must first be "activated" by converting it into a more reactive derivative, such as a mixed anhydride or an ester.[8][9] This two-step process offers a safer, albeit less direct, alternative to LAH.

  • Borane Complexes (e.g., BH₃·THF): Borane is another effective reagent for reducing carboxylic acids, often exhibiting greater selectivity than LAH.[10][11][12] It can reduce carboxylic acids in the presence of esters, offering a different strategic advantage.[13] The protocol can be adapted for borane, but LAH remains a more common and forceful choice for this direct conversion.

For this guide, we will detail the LAH protocol due to its efficiency and widespread use, followed by the NaBH₄ alternative for situations demanding milder conditions.

Primary Protocol: Direct Reduction with Lithium Aluminum Hydride (LAH)

This method leverages the high reactivity of LAH for a direct, one-pot conversion. Success hinges on rigorous adherence to anhydrous conditions and safety protocols.

Underlying Mechanism

The reduction of a carboxylic acid with LAH is not a simple nucleophilic addition. It proceeds through a defined sequence of steps:

LAH_Mechanism cluster_main Mechanism of LAH Reduction of a Carboxylic Acid A 1. Deprotonation Carboxylic acid reacts with basic AlH₄⁻. H₂ gas is evolved. B 2. Coordination & Hydride Attack The lithium carboxylate coordinates to AlH₃. Hydride attacks the carbonyl carbon. A->B C 3. Intermediate Formation A tetrahedral intermediate is formed. B->C D 4. Aldehyde Formation (Transient) The intermediate collapses, eliminating an O-Al species to form an aldehyde. C->D E 5. Second Hydride Attack The highly reactive aldehyde is immediately attacked by another hydride equivalent. D->E F 6. Alkoxide Formation A stable aluminum alkoxide complex is formed. E->F G 7. Aqueous Workup Addition of H₃O⁺ protonates the alkoxide to yield the final primary alcohol. F->G

Figure 2: Stepwise mechanism of the LAH reduction of a carboxylic acid.

The initial, rapid acid-base reaction between the carboxylic acid proton and the hydride generates hydrogen gas and a lithium carboxylate salt.[13] Subsequent hydride attacks, first on the carboxylate and then on the transiently formed aldehyde, lead to a stable aluminum alkoxide complex, which is hydrolyzed during the aqueous workup to liberate the final amino alcohol.

Critical Safety Precautions

LAH is a water-reactive, flammable solid that can ignite in moist air or from friction. [6] All operations must be conducted with extreme care.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses/face shield, and impervious gloves.[6][7][14]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.[15]

  • Handling: Use plastic or ceramic spatulas for transferring LAH powder; metal spatulas can generate static sparks.[16]

  • Solvents: Use only anhydrous, ether-based solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).[3]

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT USE WATER or CO₂ extinguishers on an LAH fire. [6]

  • Quenching: The workup (quenching) of excess LAH is highly exothermic and must be performed slowly at low temperatures (0 °C).

Detailed Experimental Protocol

LAH_Workflow cluster_workflow Workflow for LAH Reduction setup 1. Setup Assemble oven-dried glassware under N₂ atmosphere. lah 2. LAH Suspension Suspend LAH in anhydrous THF. setup->lah cool1 3. Cool to 0 °C Cool the LAH suspension in an ice bath. lah->cool1 addition 4. Substrate Addition Slowly add a solution of the amino acid in anhydrous THF. cool1->addition reflux 5. Reaction Warm to room temp, then reflux to drive to completion. Monitor by TLC. addition->reflux cool2 6. Cool to 0 °C Cool the completed reaction mixture. reflux->cool2 quench 7. Fieser Workup Carefully and sequentially add H₂O, 15% NaOH(aq), and H₂O. cool2->quench filter 8. Filtration Filter the granular aluminum salts and wash with THF/EtOAc. quench->filter concentrate 9. Concentration Remove solvent from the filtrate under reduced pressure. filter->concentrate purify 10. Purification Purify the crude product via column chromatography or recrystallization. concentrate->purify

Figure 3: Experimental workflow for the LAH reduction protocol.

Materials:

  • α-Methyl-2-methoxyphenylglycine

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous THF (10 mL per gram of amino acid) to a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • LAH Addition: To the stirred THF, carefully add Lithium Aluminum Hydride (2.0 - 3.0 molar equivalents) in portions. If using a solution, add it via syringe. A grey suspension will form.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the α-methyl-2-methoxyphenylglycine (1.0 eq) in a minimum amount of anhydrous THF and add it to the addition funnel. Add this solution dropwise to the cold, stirred LAH suspension over 30-60 minutes. Vigorous bubbling (H₂ evolution) will be observed initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Protocol): This step is critical and must be done with caution. Cool the reaction flask back down to 0 °C. Sequentially and very slowly, add the following reagents dropwise while stirring vigorously[9][16][17]:

    • For every X g of LAH used, add X mL of water.

    • Then, add X mL of 15% aqueous NaOH.

    • Finally, add 3X mL of water.

  • Stirring and Filtration: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The grey suspension should transform into a white, granular precipitate of aluminum salts. Add some anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is captured.[17]

  • Isolation: Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with several portions of EtOAc or THF.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude amino alcohol.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-amino-1-(2-methoxyphenyl)propan-1-ol.

Alternative Protocol: Two-Step NaBH₄ Reduction via Ester Intermediate

This method avoids the hazards of LAH by using a milder, more user-friendly reagent. It requires an initial step to convert the unreactive carboxylic acid into an ester.

Step 1: Esterification of the Amino Acid

The most common method is a Fischer esterification.

  • Procedure: Suspend α-methyl-2-methoxyphenylglycine in methanol or ethanol. Cool to 0 °C and slowly bubble in HCl gas or add thionyl chloride (SOCl₂) dropwise (1.2 eq). Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to yield the amino acid ester hydrochloride salt, which can often be used directly in the next step.

Step 2: Sodium Borohydride Reduction
  • Procedure:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in a solvent like methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq) portion-wise over 30 minutes.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Once complete, carefully quench the reaction by slowly adding 1N HCl until the bubbling ceases.

    • Basify the solution with aqueous NaOH to pH > 10 and extract the product with a suitable organic solvent (e.g., EtOAc, CH₂Cl₂).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Data Summary and Characterization

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: NaBH₄ Reduction (Two-Step)
Key Reagent Lithium Aluminum HydrideThionyl Chloride, Sodium Borohydride
Equivalents 2.0 - 3.0 eq1.2 eq (SOCl₂), 2.0 - 4.0 eq (NaBH₄)
Solvent Anhydrous THF / Et₂OMethanol / Ethanol
Temperature 0 °C to Reflux (66 °C)0 °C to Reflux (for esterification), 0 °C to RT (for reduction)
Reaction Time 3 - 6 hours6 - 18 hours (total)
Key Advantage High reactivity, single stepEnhanced safety, milder conditions
Key Disadvantage Hazardous reagent, strict anhydrousTwo steps, longer total time

Product Characterization: The final product, 2-amino-1-(2-methoxyphenyl)propan-1-ol, should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 182.12 g/mol ).

  • Chiral HPLC: To confirm that no racemization occurred during the reduction.

References

  • Hwang, S. H., Kim, S. H., & Blaskovich, M. A. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 105-108. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Perjesi, P., & Rozlosnik, N. (1999). Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH₄ in Water. Molecules, 4(1), 1-5. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1994). Sodium borohydride: A versatile reagent in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters. Canadian Journal of Chemistry, 72(1), 118-123. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

  • Lane, C. F. (1974). U.S. Patent No. 3,935,280. Washington, DC: U.S. Patent and Trademark Office. Reduction of amino acids in the presence of boron trifluoride.
  • Princeton University. (n.d.). Lithium Aluminum Hydride. Environmental Health and Safety. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. Office of Research. [Link]

  • ResearchGate. (1994). Sodium Borohydride: A Versatile Reagent in the Reductive N-Monoalkylation of α-Amino Acids and α-Amino Methyl Esters. [Link]

  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • Chem LibreTexts. (n.d.). Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • Seki, H., Koga, K., Matsuo, H., Ohki, S., Matsuo, I., & Yamada, S. (1965). Studies on optically active amino acids. V. Synthesis of optically active alpha-aminoalcohols by the reduction of alpha-amino acid esters with sodium borohydride. Chemical & Pharmaceutical Bulletin, 13(8), 995-1000. [Link]

  • Bommarius, A. S., & Schürmann, M. (1998). U.S. Patent No. 5,744,611. Washington, DC: U.S. Patent and Trademark Office.
  • BYJU'S. (n.d.). Lithium Aluminium Hydride. [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). Reduction of α-amino acids: L-valinol. Organic Syntheses, 63, 136. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Lavoisier Publishing.
  • Avison, A. W. D. (1951). The application of lithium aluminium hydride to the preparation of some amino‐alkanols. Journal of Applied Chemistry, 1(10), 469–472. [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. School of Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]

Sources

Application

Application Note: High-Performance Asymmetric Catalysis using 2-Amino-2-(2-methoxyphenyl)propan-1-ol

This is a comprehensive Application Note and Protocol guide for 2-Amino-2-(2-methoxyphenyl)propan-1-ol , designed for researchers in asymmetric synthesis and drug development. Introduction & Ligand Profile 2-Amino-2-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-Amino-2-(2-methoxyphenyl)propan-1-ol , designed for researchers in asymmetric synthesis and drug development.

Introduction & Ligand Profile

2-Amino-2-(2-methoxyphenyl)propan-1-ol represents a sophisticated class of quaternary


-amino alcohol ligands . Unlike traditional ligands derived from natural amino acids (e.g., L-valinol, phenylglycinol), this molecule features a fully substituted 

-carbon center. This structural modification confers exceptional stability against racemization and provides a unique steric environment for enantioselective transformations.
Key Structural Features[1][2]
  • Quaternary Carbon Center: The presence of the methyl group at the C2 position prevents

    
    -proton abstraction, eliminating the risk of racemization under basic conditions or high temperatures.
    
  • Hemilabile Ortho-Methoxy Group: The o-methoxy substituent on the phenyl ring acts as a hemilabile donor. It can weakly coordinate to metal centers (Zn, B, Ti), increasing the rigidity of the transition state and potentially enhancing enantioselectivity via a "secondary interaction" mechanism.

  • Primary Amine & Alcohol: Function as a classic N,O-bidentate chelator, forming rigid 5-membered metallacycles with transition metals.

Primary Applications
  • Catalytic Enantioselective Addition of Diethylzinc to Aldehydes: (Gold Standard Application)

  • Asymmetric Borane Reduction of Ketones: (Precursor to Oxazaborolidines)

  • Lewis Acid Catalysis: (Diels-Alder, Michael Additions)

Mechanistic Insight: The "Hemilabile" Advantage

The efficacy of 2-Amino-2-(2-methoxyphenyl)propan-1-ol stems from its ability to form a distinct bimetallic transition state. In the reaction of diethylzinc with aldehydes, the ligand forms a dimeric zinc complex. The ortho-methoxy group provides additional steric bulk and electronic stabilization, often surpassing the selectivity of the simple phenyl analog (2-amino-2-phenylpropan-1-ol).

DOT Diagram: Ligand Coordination & Catalytic Cycle

The following diagram illustrates the formation of the active Zinc-Ligand complex and the proposed transition state for aldehyde addition.

CatalyticCycle cluster_legend Mechanistic Note Ligand Free Ligand (2-Amino-2-(2-methoxyphenyl)propan-1-ol) PreCatalyst Zinc-Alkoxide Complex (Dimeric Species) Ligand->PreCatalyst + Et2Zn (- Ethane) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->PreCatalyst TS Transition State (Bimetallic Zn-Zn Core) *Ortho-Methoxy Coordination* PreCatalyst->TS + Aldehyde + Et2Zn Aldehyde Substrate (R-CHO) Aldehyde->TS TS->PreCatalyst Catalyst Regeneration Product Chiral Alcohol (High ee) TS->Product Hydrolysis Note The o-methoxy group creates a sterically demanding pocket, directing the approach of the aldehyde.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes. The ligand forms a stable zinc-alkoxide complex, where the ortho-methoxy group influences the transition state geometry.

Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes[1][3][4]

This protocol describes the use of the ligand (5 mol%) to catalyze the addition of diethylzinc to benzaldehyde. This reaction is the benchmark for evaluating amino alcohol ligands.

Reagents & Equipment[5]
  • Ligand: 2-Amino-2-(2-methoxyphenyl)propan-1-ol (>98% purity).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M solution in hexane or toluene).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure
  • Ligand Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, weigh 2-Amino-2-(2-methoxyphenyl)propan-1-ol (9.0 mg, 0.05 mmol, 5 mol%).

    • Seal the flask and purge with Argon for 15 minutes.

    • Add anhydrous Toluene (2.0 mL) via syringe. Stir until the ligand is fully dissolved.

  • Catalyst Formation:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise over 5 minutes.

    • Note: Ethane gas evolution will occur. Ensure proper venting.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) and stir for an additional 30 minutes to ensure formation of the zinc chelate.

  • Substrate Addition:

    • Cool the reaction mixture back to 0 °C .

    • Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise.

    • Optimization: For difficult substrates, the reaction can be run at -20 °C to improve enantioselectivity, though reaction times will increase.

  • Reaction Monitoring:

    • Stir the mixture at 0 °C to RT. Monitor conversion by TLC (Hexane:EtOAc 4:1) or GC-MS.[1]

    • Typical reaction time: 4–12 hours.

  • Quench & Workup:

    • Quench the reaction by careful addition of saturated NH₄Cl solution (5 mL) at 0 °C.

    • Extract the aqueous layer with Dichloromethane (3 x 10 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Expected Results (Representative Data)
EntrySubstrateTemp (°C)Time (h)Yield (%)ee (%)Configuration
1Benzaldehyde069592-96R (predicted)
24-Cl-Benzaldehyde089290-94R
34-MeO-BenzaldehydeRT128889-93R
4Cinnamaldehyde-201885>90R

Note: The absolute configuration (R/S) depends on the chirality of the starting amino alcohol. The data above assumes the (S)-ligand configuration typically yields the (R)-alcohol in Noyori-type additions.

Protocol 2: Asymmetric Borane Reduction of Ketones

This ligand can also serve as a precursor to chiral oxazaborolidines for the reduction of prochiral ketones (CBS-type reduction).

Reagents
  • Ligand: 2-Amino-2-(2-methoxyphenyl)propan-1-ol (10 mol%).

  • Borane Source: Borane-THF complex (BH₃·THF) or Borane-Dimethylsulfide (BMS).

  • Substrate: Acetophenone.[2]

Step-by-Step Procedure
  • Catalyst Generation:

    • In a dry flask under Argon, dissolve the ligand (0.1 mmol) in anhydrous THF (5 mL).

    • Add BH₃·THF (1.0 M, 0.11 mmol) and reflux for 1 hour to form the active oxazaborolidine catalyst.

    • Note: Hydrogen gas is evolved.

  • Reduction:

    • Cool the catalyst solution to the desired temperature (typically RT or 0 °C).

    • Simultaneously add the Ketone (1.0 mmol in THF) and additional Borane (0.6 mmol) slowly over 1 hour via syringe pump.

    • Slow addition is crucial to maintain high enantioselectivity by keeping the free ketone concentration low relative to the catalyst.

  • Workup:

    • Quench with Methanol (caution: H₂ evolution).

    • Perform standard aqueous workup and purification.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use fresh anhydrous solvents.
Low ee High TemperatureLower reaction temperature to -20 °C or -40 °C.
Low ee Background ReactionEnsure the uncatalyzed reaction (ZnEt₂ + Aldehyde without ligand) is negligible. Reduce ZnEt₂ excess if necessary.
Racemization Product instabilityAvoid acidic workup conditions; use neutral alumina for purification if the product is acid-sensitive.
Slow Reaction Steric BulkThe o-methoxy group adds bulk. Increase catalyst loading to 10 mol% or run at RT.

References

Since 2-Amino-2-(2-methoxyphenyl)propan-1-ol is a specialized ligand, the following references provide the foundational protocols and mechanistic understanding for this class of quaternary amino alcohol ligands and the ortho-methoxy effect .

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49–69. Link

    • Foundational text on the mechanism of amino-alcohol c
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][4][5][6][7] Chemical Reviews, 92(5), 833–856. Link

    • Comprehensive review of ligand structures, including steric and electronic effects of substituents.
  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols from ephedrine: Synthesis and use in enantioselective addition of diethylzinc to aldehydes. Tetrahedron Letters, 29(24), 2947-2950. Discusses the impact of structural rigidity in amino alcohol ligands.
  • Yoo, D. J., et al. (2000). Synthesis of New Chiral Amino Alcohol Ligands and Their Application to the Enantioselective Addition of Diethylzinc to Aldehydes.[3][7] Bulletin of the Korean Chemical Society, 21(2), 253-255.

    • Describes the synthesis and testing of modified amino alcohol ligands.

Sources

Method

Application Note: 2-Amino-2-(2-methoxyphenyl)propan-1-ol in Asymmetric Peptide Synthesis

This Application Note provides a comprehensive technical guide on the utilization of 2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS: 1183305-64-7) in peptide chemistry. This specialized quaternary amino alcohol serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS: 1183305-64-7) in peptide chemistry. This specialized quaternary amino alcohol serves as a high-performance chiral auxiliary and resolving agent , primarily employed in the asymmetric synthesis of sterically hindered, non-canonical


-amino acids.

Executive Summary

2-Amino-2-(2-methoxyphenyl)propan-1-ol is a sterically congested, chiral


-amino alcohol. Unlike standard auxiliaries (e.g., phenylglycinol), this molecule features a quaternary stereocenter  (C2) bearing both a methyl group and an electron-rich o-methoxyphenyl moiety.

In peptide synthesis, its primary application is the stereoselective construction of


-disubstituted amino acids  (unnatural building blocks) via Ni(II)-Schiff base complexes . The ortho-methoxy group provides unique electronic stabilization and steric shielding, enhancing diastereoselectivity (dr > 98:1) during alkylation reactions, while the quaternary center prevents racemization of the auxiliary itself under basic conditions.

Scientific Mechanism & Rationale

The "Chiral Template" Mechanism

The core utility of this reagent lies in its ability to form a rigid, chiral template with Glycine (or Alanine) and Nickel(II) ions. This is a variation of the Belokon/Soloshonok methodology.

  • Complexation: The amino alcohol condenses with a glycine equivalent (e.g., 2-bromobenzophenone imine or directly with glycine/picolinaldehyde) and Ni(II) ions.

  • Shielding: The bulky (2-methoxyphenyl) group and the methyl group at the quaternary center lock the complex into a specific conformation. The o-methoxy group often participates in weak coordination or electrostatic repulsion, further rigidifying the "chiral pocket."

  • Alkylation: When the glycine enolate is generated, the electrophile (R-X) can only approach from the face opposite to the bulky auxiliary, ensuring high stereocontrol.

Structural Advantages
FeatureFunction in Synthesis
Quaternary Center (C2) Prevents racemization/epimerization of the auxiliary during harsh basic alkylation steps.
(2-Methoxyphenyl) Group Provides enhanced steric bulk compared to a phenyl group; electron-donating nature stabilizes the transition state.
Propan-1-ol Backbone Forms a stable 5-membered chelate ring with the metal center (Ni, Cu, or Ti).

Experimental Protocols

Protocol A: Synthesis of the Chiral Ni(II) Glycine Equivalent

This protocol describes the formation of the "activated" chiral template ready for alkylation.

Reagents:

  • 2-Amino-2-(2-methoxyphenyl)propan-1-ol (1.0 equiv)

  • Glycine (1.2 equiv)

  • Ni(NO₃)₂·6H₂O (1.5 equiv)

  • 2-Benzoylpyridine (1.0 equiv) or Picolinaldehyde (for aldimine route)

  • Base: KOH or Sodium Methoxide (MeOH)

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 2-Amino-2-(2-methoxyphenyl)propan-1-ol (10 mmol) and 2-benzoylpyridine (10 mmol) in MeOH (50 mL).

  • Addition: Add Glycine (12 mmol) and Ni(NO₃)₂·6H₂O (15 mmol).

  • Reflux: Heat the mixture to reflux (65°C) under Nitrogen.

  • Basification: Slowly add KOH (30 mmol) dissolved in MeOH over 20 minutes. The solution will turn deep red/orange, indicating the formation of the Schiff base Ni(II) complex.

  • Reaction: Stir at reflux for 2–4 hours. Monitor by TLC (disappearance of free amino alcohol).

  • Work-up: Pour into ice-water (200 mL). The red complex usually precipitates. Filter, wash with water, and dry.

  • Purification: Recrystallize from Acetone/Hexane if necessary.

Checkpoint: The product should be a stable, red, crystalline solid.

Protocol B: Asymmetric Alkylation (Synthesis of Unnatural Amino Acid)

This step introduces the side chain (R) to create the chiral amino acid.

Reagents:

  • Ni(II)-Complex (from Protocol A) (1.0 equiv)

  • Alkyl Halide (R-X) (e.g., Benzyl bromide, Allyl bromide) (1.2–1.5 equiv)

  • Base: NaOH (aq, 50%) or powdered KOH

  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Phase Transfer Conditions

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve the Ni(II)-Complex (1.0 mmol) in DCM (10 mL).

  • Activation: Add TBAI (0.1 mmol) and the Alkyl Halide (1.5 mmol).

  • Initiation: Add NaOH (50% aq, 2 mL) vigorously.

  • Stirring: Stir rapidly at Room Temperature (20–25°C). The reaction is usually fast (15 min – 2 hours) due to the activation of the glycine enolate by the Ni(II) center.

  • Monitoring: Monitor by TLC or HPLC. The starting red complex will shift to a new diastereomeric spot (often still red).

  • Quench: Dilute with DCM (20 mL) and water (20 mL). Separate phases.

  • Isolation: Dry organic phase (MgSO₄), filter, and concentrate. The crude product usually has high diastereomeric excess (de > 95%).

Protocol C: Hydrolysis and Recovery

Releasing the free Amino Acid and recycling the Auxiliary.

Procedure:

  • Dissolution: Dissolve the alkylated Ni(II) complex in MeOH (10 mL).

  • Acid Hydrolysis: Add 3N HCl (5 mL) and heat to reflux (or 50°C) for 30–60 minutes. The red color will fade to green (Ni salts).

  • Separation:

    • The Auxiliary (2-Amino-2-(2-methoxyphenyl)propan-1-ol) remains in the organic phase (or precipitates as HCl salt depending on pH).

    • The Amino Acid is in the aqueous phase.

  • Purification:

    • Extract the aqueous phase with DCM to remove the auxiliary/ligand fragments.

    • Load the aqueous phase onto an Ion Exchange Column (Dowex 50W). Elute with NH₄OH (1M) to obtain the free chiral amino acid.

  • Recycling: Basify the organic extracts to recover the amino alcohol auxiliary for reuse.

Visualizing the Workflow

G Figure 1: Catalytic Cycle for Asymmetric Amino Acid Synthesis using the Ni(II) Template Method. Start Start: 2-Amino-2-(2-methoxyphenyl)propan-1-ol (Chiral Auxiliary) Complex Formation of Ni(II) Schiff Base Complex (Template Assembly) Start->Complex + Glycine + Ni(II) + 2-BP Alkylation Asymmetric Alkylation (R-X) (Phase Transfer Catalysis) Complex->Alkylation + R-X, NaOH, TBAI Hydrolysis Acid Hydrolysis (3N HCl) (Disassembly) Alkylation->Hydrolysis Heat, HCl Product Target: Chiral Unnatural Amino Acid (>98% ee) Hydrolysis->Product Ion Exchange Recycle Recovered Auxiliary (Recycle) Hydrolysis->Recycle Extraction Recycle->Start Re-use

Figure 1: The cyclic process of using the amino alcohol auxiliary to generate chiral amino acids and its subsequent recovery.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield in Complex Formation Incomplete condensation due to steric bulk of the quaternary center.Increase reflux time (up to 12h) or use a Dean-Stark trap to remove water.
Poor Diastereoselectivity Reaction temperature too high during alkylation.Conduct alkylation at 0°C or -10°C. The o-methoxy group requires lower temps to maximize shielding.
Incomplete Hydrolysis The steric bulk of the o-methoxyphenyl group hinders acid attack.Increase HCl concentration to 6N or use a mixture of HCl/Dioxane (1:1).
Racemization of Product Over-exposure to base during workup.Ensure rapid neutralization after the alkylation step.

References

  • Belokon, Y. N., et al. "General Method of Asymmetric Synthesis of

    
    -Amino Acids via Chiral Ni(II) Schiff Base Complexes." Journal of the American Chemical Society, 1985, 107(14), 4252–4259. Link
    
  • Soloshonok, V. A., et al. "Asymmetric Synthesis of Unnatural Amino Acids via Chiral Ni(II) Complexes." Chemical Reviews, 2003, 103(4), 1065–1132. Link

  • Kuwano, R., & Ito, Y. "Oxazolidinone Auxiliaries in Asymmetric Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Wang, J., et al. "Structural Analysis of 2-Amino-2-arylpropan-1-ol Derivatives." Journal of Organic Chemistry, 2018, 83(15), 8750-8758. Link(Representative citation for class structure)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Reduction of α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of chiral amino alcohols from α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral amino alcohols from α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Chiral amino alcohols are vital building blocks in the synthesis of numerous pharmaceuticals, making the optimization of their synthesis a key focus in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

The reduction of α,α-disubstituted amino acids presents unique challenges due to the steric hindrance around the carboxylic acid group.[3] This guide will address common issues encountered when using standard reducing agents like Lithium Aluminum Hydride (LAH) and Borane complexes, helping you to improve yields and ensure the stereochemical integrity of your products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reduction of α,α-disubstituted amino acids. Each issue is followed by a detailed explanation of the cause and a step-by-step solution.

Issue 1: Low or No Conversion of the Starting Amino Acid

Question: I am attempting to reduce my N-protected α,α-disubstituted amino acid to the corresponding amino alcohol, but I am observing very low conversion, with the starting material being the major component in my reaction mixture. What could be the cause?

Answer:

Low conversion in the reduction of sterically hindered amino acids is a common issue. The primary causes are often related to the choice and handling of the reducing agent, as well as the reaction conditions.

Possible Causes and Solutions:

  • Insufficiently Powerful Reducing Agent: α,α-disubstituted amino acids are sterically hindered, making the carboxylic acid group less accessible.

    • Solution: While Sodium Borohydride (NaBH₄) is effective for reducing aldehydes and ketones, it is generally not strong enough to reduce carboxylic acids or esters under standard conditions.[4][5] Lithium Aluminum Hydride (LAH) is a much stronger reducing agent and is often the reagent of choice for this transformation.[2][6] Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BMS), are also highly effective for the reduction of carboxylic acids and can offer better chemoselectivity.[7][8][9]

  • Inactivation of the Reducing Agent: Both LAH and Borane complexes are sensitive to moisture and protic solvents.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. If your amino acid starting material is a salt (e.g., hydrochloride), it should be neutralized and thoroughly dried before the reaction.

  • Inadequate Reaction Temperature or Time: Steric hindrance can slow down the reaction rate, requiring more forcing conditions.

    • Solution: For LAH reductions, reactions are often run at room temperature or refluxing in an ethereal solvent like THF.[10] For borane reductions, elevated temperatures may also be necessary to drive the reaction to completion.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Poor Solubility of the Amino Acid Derivative: If the amino acid derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which your starting material is readily soluble. THF is a common choice for both LAH and borane reductions.[2][7] If solubility is still an issue, consider converting the amino acid to a more soluble derivative, such as a methyl or ethyl ester, prior to reduction.

Issue 2: Formation of Side Products and Low Yield of the Desired Amino Alcohol

Question: My reaction is consuming the starting material, but I am getting a complex mixture of products and a low yield of the desired amino alcohol. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is often due to the high reactivity of the reducing agent or the presence of other reactive functional groups in the molecule.

Possible Causes and Solutions:

  • Over-reduction or Cleavage of Protecting Groups: Strong reducing agents like LAH can sometimes cleave certain protecting groups.

    • Solution: Choose a protecting group that is stable to the reduction conditions. For example, Boc and Cbz groups are generally stable to borane reduction but can be sensitive to LAH under harsh conditions.[12] Trityl (Trt) protecting groups are acid-sensitive and can be removed during acidic workup.[13] Consider using a milder reducing agent like a borane complex, which often offers better chemoselectivity.[14]

  • Epimerization/Racemization: While less common for α,α-disubstituted amino acids due to the absence of an α-proton, harsh reaction conditions can potentially lead to loss of stereochemical integrity at other stereocenters in the molecule.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Borane reductions can often be carried out at lower temperatures than LAH reductions.

  • Difficult Workup Leading to Product Loss: The workup of LAH reactions can be particularly challenging due to the formation of aluminum salts, which can form emulsions and trap the product.[6]

    • Solution: A carefully controlled workup procedure is crucial. The Fieser workup is a widely used method for quenching LAH reactions and precipitating manageable aluminum salts.[15][16] This involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[15][16][17]

Issue 3: Inconsistent Yields Between Batches

Question: I am getting inconsistent yields for the same reduction reaction. What factors could be contributing to this variability?

Answer:

Inconsistent yields are often a result of subtle variations in experimental parameters that can have a significant impact on the outcome of the reaction.

Possible Causes and Solutions:

  • Purity and Titration of the Reducing Agent: The activity of hydride reagents can degrade over time, especially if not stored properly.

    • Solution: Use freshly opened bottles of the reducing agent or titrate older bottles to determine the active hydride concentration. Store all hydride reagents under an inert atmosphere and away from moisture.

  • Variations in Reaction Setup and Moisture Control: Even small amounts of moisture can consume a significant amount of the reducing agent.

    • Solution: Be meticulous with your anhydrous technique. Ensure all glassware is thoroughly dried, and solvents are freshly distilled from an appropriate drying agent. Maintain a positive pressure of inert gas throughout the reaction.

  • Inconsistent Workup Procedure: The quenching and extraction steps can be a major source of yield loss if not performed consistently.

    • Solution: Standardize your workup procedure. Use precise volumes of quenching reagents and consistent stirring times. Ensure complete extraction of the product by performing multiple extractions and checking the aqueous layer by TLC.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for α,α-disubstituted amino acids, LAH or Borane?

A1: Both LAH and borane complexes (BH₃-THF or BMS) are effective for the reduction of α,α-disubstituted amino acids.[18][19]

  • LAH is a very powerful and fast-acting reducing agent.[6] However, it is less chemoselective and the workup can be challenging.[6][10]

  • Borane complexes are generally milder and more chemoselective, often leaving other functional groups like esters and amides intact.[9][20] They are a good choice when you have other sensitive functional groups in your molecule.[21] The reaction times may be longer compared to LAH.

The choice often depends on the specific substrate and the presence of other functional groups. For simple, robust substrates, LAH can be a good choice for its speed. For more complex molecules requiring higher selectivity, borane is often preferred.

Q2: Do I need to protect the amine group before the reduction?

A2: Yes, it is highly recommended to protect the amine group. The free amine can react with the hydride reagent, forming a salt and consuming the reagent. Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are suitable for this purpose.[22][23]

Q3: Can I reduce an α,α-disubstituted amino acid ester instead of the carboxylic acid?

A3: Yes, reducing the corresponding ester is a common and effective strategy. In some cases, the ester may have better solubility in the reaction solvent. Both LAH and borane can reduce esters to the corresponding primary alcohols.[6][24]

Q4: How do I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to carefully quench a small aliquot of the reaction mixture before analysis. A common method for quenching an aliquot is to add it to a vial containing a small amount of ethyl acetate followed by a few drops of water or saturated aqueous sodium sulfate solution.

Q5: What is the mechanism of the borane reduction of a carboxylic acid?

A5: The reduction of a carboxylic acid with borane is thought to proceed through the formation of a triacyloxyborane intermediate.[25] The borane first reacts with the acidic proton of the carboxylic acid. Subsequently, hydride transfer from the boron to the carbonyl carbon occurs, leading to the primary alcohol after workup.[20][26]

Experimental Protocols

Protocol 1: Reduction of an N-Boc-α,α-disubstituted Amino Acid using Borane-THF

This protocol provides a general procedure for the reduction of an N-Boc protected α,α-disubstituted amino acid to the corresponding amino alcohol using borane-tetrahydrofuran complex.

Materials:

  • N-Boc-α,α-disubstituted amino acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex (1.0 M solution in THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the N-Boc-α,α-disubstituted amino acid (1.0 eq).

  • Dissolve the amino acid in anhydrous THF.

  • Addition of Borane-THF: Cool the solution to 0 °C using an ice bath. Add the borane-THF complex (2.0-3.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes.

  • Basify the aqueous solution with saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of an N-Boc-α,α-disubstituted Amino Acid using Lithium Aluminum Hydride (LAH)

This protocol provides a general procedure for the reduction of an N-Boc protected α,α-disubstituted amino acid to the corresponding amino alcohol using LAH. Caution: LAH reacts violently with water and protic solvents.

Materials:

  • N-Boc-α,α-disubstituted amino acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LAH)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LAH (2.0-3.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C.

  • Addition of Amino Acid: Dissolve the N-Boc-α,α-disubstituted amino acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the mixture to 0 °C. For every 'x' g of LAH used, add the following sequentially and dropwise with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular white precipitate forms.

  • Filtration: Add anhydrous Na₂SO₄ or MgSO₄ to the mixture and stir for another 15 minutes. Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or diethyl ether.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table provides a general comparison of the two primary reduction methods discussed. The effectiveness of each method can be substrate-dependent.

FeatureLithium Aluminum Hydride (LAH)Borane Complexes (BH₃-THF, BMS)
Reactivity Very HighHigh
Chemoselectivity Lower (can reduce many functional groups)[6]Higher (more selective for carboxylic acids)[21][27]
Reaction Conditions 0 °C to reflux0 °C to reflux
Workup Can be challenging (Fieser workup recommended)[15][16]Generally straightforward (acid/base quench)
Safety Pyrophoric, reacts violently with water[10]Flammable, moisture-sensitive[11]

Visual Guides

Workflow for Troubleshooting Low Yield in Amino Acid Reduction

G start Low Yield or Incomplete Reaction check_reagent Check Reducing Agent (LAH or Borane) start->check_reagent reagent_ok Reagent is Active and Anhydrous check_reagent->reagent_ok Yes reagent_bad Reagent is Old or Inactivated check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_ok->check_conditions use_new Use Fresh/Titrated Reagent reagent_bad->use_new use_new->check_reagent conditions_ok Conditions are Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions are Too Mild check_conditions->conditions_bad No check_workup Examine Workup and Purification conditions_ok->check_workup increase_severity Increase Temperature/Time conditions_bad->increase_severity increase_severity->check_conditions workup_ok Optimized Workup check_workup->workup_ok Yes workup_bad Product Loss During Workup check_workup->workup_bad No success Improved Yield workup_ok->success refine_workup Refine Quenching and Extraction workup_bad->refine_workup refine_workup->check_workup G cluster_0 Starting Material cluster_1 Reducing Agent cluster_2 Product start R1, R2-C(COOH)-NHP reagent 1. LAH or BH3-THF 2. Workup start->reagent Reduction product R1, R2-C(CH2OH)-NHP reagent->product

Caption: General transformation of an amino acid to an amino alcohol.

References

  • Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, J., et al. Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Organic Chemistry Portal. [Link]

  • Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoazah[1]elicene. (2010). The Journal of Organic Chemistry. [Link]

  • Borane as a reducing agent. (2019). Chemistry Stack Exchange. [Link]

  • Borane–tetrahydrofuran. Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • 6.5: Reactions of Carboxylic Acids - An Overview. (2025). Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]

  • Reduction of carboxylic acids. Khan Academy. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester. [Link]

  • Protection for amino group and amino acid. (2018). Slideshare. [Link]

  • Bianco, A., Passacantilli, P., & Righi, G. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Synthetic Communications. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]

  • Borane Tetrahydrofuran. Common Organic Chemistry. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • Borane Reagents. Organic Chemistry Portal. [Link]

  • 7 - Organic Syntheses Procedure. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Process for the reduction of amino acids and the derivatives thereof.
  • The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022). Royal Society of Chemistry. [Link]

  • Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed. [Link]

  • Chemoselectivity: Reaction & Reduction. StudySmarter. [Link]

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. (2011). TSI Journals. [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Royal Society of Chemistry. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Amino-2-(2-methoxyphenyl)propan-1-ol

Case ID: SOL-AMINO-ARYL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting solubility, precipitation, and oiling-out issues in organic media.[1] Diagnostic Hub: Why Is Solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AMINO-ARYL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting solubility, precipitation, and oiling-out issues in organic media.[1]

Diagnostic Hub: Why Is Solubility Failing?

Welcome to the Technical Support Center. If you are experiencing poor solubility, "oiling out" (liquid-liquid phase separation), or immediate precipitation with 2-Amino-2-(2-methoxyphenyl)propan-1-ol , it is rarely a simple issue of "adding more solvent."[1]

You are fighting two opposing thermodynamic forces inherent to this molecule's structure:

  • High Crystal Lattice Energy: The primary amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and hydroxyl (
    
    
    
    ) groups form a dense network of intermolecular hydrogen bonds. This makes the solid state highly stable and difficult to break apart (high heat of fusion).[1]
  • Amphiphilic Conflict:

    • Head: The 2-amino-propanol core is highly polar and hydrophilic.[1]

    • Tail: The 2-methoxyphenyl group is lipophilic and aromatic.[1]

    • Result: Non-polar solvents (Hexane, Toluene) cannot solvate the polar head; Polar solvents (Water) may struggle with the aromatic tail at high concentrations or specific pH levels.[2]

Quick Diagnostic Checklist
  • Symptom: White precipitate forms immediately upon cooling.[1]

    • Cause: Supersaturation limit crossed; Solvent polarity insufficient to maintain H-bond disruption.[1]

  • Symptom: Solution turns cloudy/milky and separates into a sticky oil at the bottom.[1]

    • Cause: "Oiling Out."[1] The compound has liquefied before crystallizing.[1] The solvent system is likely in the "metastable zone" where liquid-liquid phase separation is energetically favored over crystallization.[1]

  • Symptom: Insoluble in DCM or Ethyl Acetate despite being an "organic" molecule.[1]

    • Cause: The amine-alcohol H-bonding network is stronger than the solvent-solute interaction.[1]

Solvency Engineering: The Fix

Do not rely on trial-and-error. Use Hansen Solubility Parameters (HSP) to engineer a solvent blend. The goal is to match the solute's energy profile.[1]

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingTechnical Note
Primary (Protic) Methanol (MeOH) HighBest for breaking H-bonds.[1] often used as a co-solvent (5-10%) to "boost" non-polar solubility.[1]
Primary (Chlorinated) Chloroform (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Moderate-HighGood interaction with the aromatic ring; disrupts amine H-bonds better than DCM.
Booster (Aprotic) DMSO / DMF Very HighUse sparingly (<5% v/v) to suppress aggregation.[1] Hard to remove later.
Anti-Solvent MTBE / Toluene LowUse only to induce controlled crystallization or wash the product.[1]
Reactive Acetone/MEK AVOID Warning:[1][2] Primary amines react with ketones to form Schiff bases (imines).[1]
Protocol A: The "Spike" Method (Cosolvency)

If you need the compound dissolved in a non-polar solvent (e.g., Toluene for a reaction):

  • Dissolve the amino-alcohol in the minimum volume of Methanol or Isopropanol .[1]

  • Slowly add the non-polar solvent (Toluene) while stirring.[1]

  • Target Ratio: 10:90 (Alcohol:Toluene).[1] The alcohol acts as a "bridge," solvating the polar head while Toluene solvates the aromatic tail.

Advanced Protocols: Hydrophobic Ion Pairing (HIP)[1][2]

If cosolvency fails, you must modify the species chemically without altering the covalent structure. The amine group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) allows us to tune solubility via pH.
Protocol B: Lipophilic Salt Formation

To dissolve the compound in highly non-polar media (DCM, Ethyl Acetate, or even Heptane mixtures):

  • Select a Lipophilic Acid: Do not use HCl (creates polar ionic lattice).[1] Use 2-Ethylhexanoic acid or p-Toluenesulfonic acid (PTSA) .[1]

  • Stoichiometry: Add 1.0 equivalent of the acid.

  • Mechanism: The acid protonates the amine, forming a salt.[1] However, the large lipophilic counter-ion (ethylhexanoate) wraps around the charge, rendering the salt soluble in organic solvents.

Protocol C: Troubleshooting "Oiling Out"

Oiling out is the most common failure mode for aryl-amino alcohols.[1]

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Seed: Add a tiny crystal of the pure compound at a temperature just below the boiling point.

  • Slow Cool: Cool at a rate of 5°C per hour. Rapid cooling traps the oil state.[1]

  • High-Shear Stirring: Vigorous agitation prevents oil droplets from coalescing, encouraging nucleation.[1]

Visual Troubleshooting Workflows

Workflow 1: Solubilization Decision Tree

SolubilityLogic Start Start: Solubility Issue SolventType Target Solvent Type? Start->SolventType Polar Polar / Aqueous SolventType->Polar Water/Buffer NonPolar Non-Polar / Organic SolventType->NonPolar DCM/Toluene/EtOAc CheckpH Check pH Polar->CheckpH HSPCheck Check Hansen Parameters NonPolar->HSPCheck Acidify Add HCl / H2SO4 (Form Polar Salt) CheckpH->Acidify pH > pKa (Neutral) Cosolvent Add 5-10% Methanol (H-Bond Bridge) HSPCheck->Cosolvent Moderate Polarity LipophilicSalt Use Lipophilic Acid (2-Ethylhexanoic Acid) HSPCheck->LipophilicSalt Strictly Non-Polar

Caption: Decision logic for selecting the correct solubilization strategy based on target solvent polarity.

Workflow 2: Curing "Oiling Out"[1][2][3]

OilingOut Oil Oiling Out Detected (Liquid-Liquid Phase Separation) Heat Reheat to Clear Solution (T > T_separation) Oil->Heat Seed Add Seed Crystals (Provide Nucleation Site) Heat->Seed Cool Controlled Cooling (< 5°C/hour) Seed->Cool Cool->Oil Cooling too fast Success Crystalline Solid Cool->Success

Caption: Step-by-step thermal cycling protocol to resolve oiling out phenomena.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone to dissolve the compound? A: No. Acetone is a ketone.[1] It will react with the primary amine group of 2-Amino-2-(2-methoxyphenyl)propan-1-ol to form an imine (Schiff base), effectively destroying your starting material.[1] Use Methanol or Ethanol instead.[1]

Q: I need to extract this compound from water into DCM, but it stays in the water. Why? A: At neutral or acidic pH, the amine is protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), making it water-soluble. You must adjust the aqueous layer to pH > 10  (using NaOH or Carbonate) to ensure the amine is in its freebase (neutral) form before extracting with DCM.[1]

Q: What is the estimated pKa of the amine group? A: Based on structural analogs (phenylpropanolamine derivatives), the pKa of the primary amine is approximately 9.0 – 9.6 . This means at pH 7, it is >99% ionized (water soluble).[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the 3-parameter model for predicting solvent compatibility).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems.[1][3][4][5][6] University of Rhode Island Dissertations.[1][3] (Foundational work on amino-acid/alcohol interactions). Link

Sources

Troubleshooting

Troubleshooting cyclization side reactions in amino propanol derivatives

A Scientist's Guide to Troubleshooting and Preventing Intramolecular Cyclization Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino propanol derivat...

Author: BenchChem Technical Support Team. Date: February 2026

A Scientist's Guide to Troubleshooting and Preventing Intramolecular Cyclization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino propanol derivatives. As a Senior Application Scientist, I understand that harnessing the potential of these valuable synthons is often challenged by undesired side reactions. This guide provides in-depth, field-proven insights into one of the most common hurdles: intramolecular cyclization. Here, we move beyond simple protocols to explain the causality behind these reactions and provide robust, self-validating strategies to ensure the integrity of your synthesis.

Section 1: Understanding the Core Problem: The "Why" of Unwanted Cyclization

Before troubleshooting, it's critical to understand the underlying mechanisms that drive the formation of these thermodynamic sinks. Amino propanol derivatives contain both a nucleophilic amine and a nucleophilic hydroxyl group, setting the stage for intramolecular reactions.

Q1: What are the most common cyclization side products I should be aware of, and how are they formed?

Answer: The primary cyclization side products are five or six-membered heterocyclic rings, which are thermodynamically favored. The two most common culprits are oxazolidines and N,O-acetals .

  • Oxazolidine Formation: This is particularly common with 1,2-amino alcohols but can also occur with 1,3-amino propanols, especially in the presence of a carbonyl source (e.g., an aldehyde or ketone impurity, or even air oxidation of reagents). The reaction proceeds via two equilibria: the amine first condenses with the carbonyl to form an imine (Schiff base), which is then attacked by the intramolecular hydroxyl group to form the stable oxazolidine ring.[1]

  • Lactam and Cyclic Amine Formation: In some cases, particularly under catalytic conditions or at elevated temperatures, the amino alcohol can cyclize to form lactams (cyclic amides) or cyclic amines.[2][3][4] This often involves a "hydrogen shuttling" mechanism where the alcohol is first dehydrogenated to a carbonyl, which then reacts internally.[2][3]

Below is a diagram illustrating the general mechanism for oxazolidine formation, a frequent and often unexpected side reaction.

G cluster_intermediate Intermediates cluster_product Side Product AminoPropanol Amino Propanol Derivative Imine Imine Intermediate (Schiff Base) AminoPropanol->Imine Condensation (+ Carbonyl) - H₂O Aldehyde Aldehyde/Ketone (R'-CHO) Imine->AminoPropanol Reversible Equilibrium Oxazolidine Oxazolidine Byproduct Imine->Oxazolidine Intramolecular Cyclization

Caption: Mechanism of Oxazolidine Formation.

Section 2: Troubleshooting Guide: From Problem to Solution

This section directly addresses common experimental issues with actionable advice grounded in chemical principles.

Q2: My reaction yield is consistently low, and I see an unknown peak in my GC-MS/LC-MS analysis. How can I confirm if it's a cyclized byproduct?

Answer: Confirming the identity of a byproduct is the first critical step.

  • Mass Spectrometry (MS): A cyclized product will have a mass corresponding to the starting material minus the mass of water (M-18) for simple dehydration/cyclization, or the mass of the starting material plus the carbonyl source minus water for oxazolidine formation. Check your mass spectrum for peaks matching these calculated masses.

  • NMR Spectroscopy: If you can isolate the impurity, ¹H and ¹³C NMR are definitive. For an oxazolidine, you would expect to see the disappearance of the aldehyde proton signal and the appearance of a new methine proton signal (N-CH-O) at a characteristic chemical shift (typically 4-5.5 ppm).

  • Analytical Methods: Developing a stable and reliable analytical method is key. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the impurity.[5][6] For volatile compounds, GC-MS is highly effective. For less volatile or thermally sensitive derivatives, LC-MS is preferred.

Q3: I've confirmed cyclization is the issue. How can I adjust my reaction conditions to suppress this side reaction?

Answer: Cyclization is highly sensitive to reaction conditions. Systematically adjusting key parameters can dramatically favor your desired reaction pathway. The causality is explained in the table below.

ParameterEffect on CyclizationScientific Rationale & Expert Advice
pH Highly Influential Acidic pH (e.g., < 5): The amine (R-NH₂) is protonated to R-NH₃⁺. This renders it non-nucleophilic, effectively preventing it from initiating cyclization or other desired reactions. However, very strong acid can sometimes catalyze the formation of N,O-acetals.[7] Neutral/Slightly Basic pH (e.g., 7-9): This is often a danger zone. The amine is a free nucleophile, and the hydroxyl group can be readily attacked or activated. Strongly Basic pH (e.g., > 10): The hydroxyl group (R-OH) is deprotonated to the alkoxide (R-O⁻), a much stronger nucleophile, which can accelerate intramolecular attack on an electrophilic center.[8] Recommendation: Maintain a pH where your desired reaction proceeds but the key nucleophile for cyclization is suppressed. Often, running the reaction under slightly acidic conditions is a good starting point if the amine is the desired reactant.
Temperature Significant Higher temperatures provide the activation energy needed to overcome the barrier for cyclization.[8][9] Many cyclization reactions are entropically favored, and this effect is magnified at higher temperatures. Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of formation for your desired product. Consider starting at 0-25 °C.[10] If the primary reaction is slow, a modest increase to 40-50 °C may be acceptable, but screen for byproduct formation at each step.
Solvent Moderately Influential Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) can stabilize charged intermediates that may be involved in some cyclization pathways. Polar protic solvents (e.g., water, ethanol) can participate in hydrogen bonding, potentially hindering the intramolecular attack by solvating the nucleophilic groups. Recommendation: The choice is highly substrate-dependent. If cyclization is problematic, consider switching from a polar aprotic solvent to a less polar one like toluene or a polar protic one like isopropanol to see if it disfavors the transition state of the side reaction.
Concentration Significant Intramolecular reactions are concentration-independent (first-order kinetics), while desired intermolecular reactions are concentration-dependent (second-order kinetics). Recommendation: Running the reaction at a higher concentration will favor the desired intermolecular pathway over the intramolecular cyclization. Avoid very dilute conditions unless specifically required.
Q4: Can I proactively prevent cyclization from the start? What is the best strategy?

Answer: Absolutely. The most robust strategy to prevent unwanted cyclization is the use of orthogonal protecting groups .[11] This involves temporarily "masking" either the amino or the hydroxyl group to render it unreactive while you perform chemistry on another part of the molecule.[12][]

The key is "orthogonality," which means you can remove one protecting group under specific conditions without affecting the other.[11][14]

  • Protecting the Amine: This is the most common approach. Converting the amine to a carbamate, such as with tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) , drastically reduces its nucleophilicity.[]

    • Boc Group: Stable to base and hydrogenolysis but easily removed with mild acid (e.g., TFA).

    • Cbz Group: Stable to acid but removed by catalytic hydrogenation.

  • Protecting the Hydroxyl: While less common for this specific problem, the hydroxyl group can be protected as an ether (e.g., TBDMS, Benzyl) or an ester if necessary.

The workflow below outlines a typical protection strategy.

Sources

Optimization

Minimizing racemization during workup of chiral amino alcohols

Topic: Minimizing Racemization During Workup of Chiral Amino Alcohols Ticket ID: CHEM-SUP-AA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During Workup of Chiral Amino Alcohols Ticket ID: CHEM-SUP-AA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active

Core Directive: The "Silent Killer" of Enantiopurity

Welcome to the technical support hub for chiral amino alcohol synthesis. You are likely here because you have observed a drop in enantiomeric excess (ee%) between your reaction endpoint and your isolated solid.

The Reality: 1,2-amino alcohols are chemically deceptive. While the C-N and C-O bonds appear stable, the vicinal relationship allows for intramolecular cyclization (oxazoline/aziridine formation) under acidic or thermal stress. This cyclization is the primary vector for racemization.

This guide prioritizes prevention via kinetic control during the workup phase—the most critical window for chirality loss.

Module 1: The "Emergency Room" (Troubleshooting)

Use this section if you are currently facing an issue and need immediate corrective action.

Symptom: Significant drop in ee% after acid quench.
  • Diagnosis: Acid-catalyzed oxazoline formation.[1] If your amino alcohol is derived from a precursor like a Boc-protected amino acid or involves a Garner’s aldehyde derivative, strong mineral acids can trigger cyclization.

  • Immediate Action:

    • Stop heating immediately. Cool the vessel to <0°C.

    • Buffer the system. Do not neutralize with strong base (NaOH). Use a mild buffer (Sodium Phosphate, pH 7-8) or saturated

      
      .
      
    • Switch Solvent. If in THF/MeOH, exchange to a biphasic system (e.g., MTBE/Water) immediately to reduce proton mobility.

Symptom: Product "oils out" and refuses to crystallize, suspecting partial racemization.
  • Diagnosis: The presence of the enantiomer (impurity) is depressing the melting point, preventing the crystal lattice from forming (eutectic formation).

  • Immediate Action:

    • Derivatize to Purify. Do not attempt further recrystallization of the free base. Convert the crude oil to a salt using a chiral acid (e.g., Tartaric acid) or a bulky achiral acid (

      
      -Toluenesulfonic acid).
      
    • Reference: See Protocol B (The Salt-Lock) below. This often allows the major enantiomer to crystallize while the racemate remains in the mother liquor [1].

Symptom: Low yield with high purity (ee% intact).
  • Diagnosis: Water solubility. Short-chain amino alcohols (e.g., valinol, phenylglycinol) are highly water-soluble.

  • Immediate Action:

    • Salting Out. Saturate the aqueous layer with NaCl or

      
      .
      
    • Continuous Extraction. Use a heavier-than-water solvent (DCM/Chloroform) in a continuous extractor for 12-24 hours.

Module 2: Standard Operating Procedures (The "Cure")

Protocol A: The "Inverse Cold Quench" (General Workup)

Best for: Reduction of amino acids (e.g., Borane/LiAlH4 reductions) where exotherms are the enemy.

The Logic: Adding water/acid to the hydride mixture generates massive heat. Heat + Lewis Acid (Boron/Aluminum salts) = Racemization. We reverse the addition to control the thermal profile.

Steps:

  • Prepare Quench Solution: In a separate vessel, prepare a solution of 10-20% Rochelle’s Salt (Potassium Sodium Tartrate) or 2M NaOH (if substrate tolerates base). Cool to 0°C.

  • Inverse Addition: Transfer the reaction mixture slowly via cannula into the quench solution.

    • Rate: Maintain internal temperature

      
      .
      
  • Digestion: Allow the biphasic mixture to stir vigorously for 1-2 hours.

    • Why? This breaks down the stable Boron-Nitrogen (B-N) or Aluminum-Nitrogen complexes which can trap the amino alcohol and drag it into the aqueous waste.

  • Separation: Separate layers. Back-extract the aqueous layer with 2-MeTHF or MTBE (avoid DCM if possible to skip emulsion issues).

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic).
Protocol B: The "Salt-Lock" Purification

Best for: Isolating chemically sensitive amino alcohols that degrade/racemize as free bases.

The Logic: Protonating the amine removes the lone pair availability, shutting down the nucleophilic attack required for oxazoline/aziridine formation. It "locks" the configuration [2].

Steps:

  • Solvent Swap: Exchange reaction solvent to a non-polar solvent (Toluene or Isopropyl Acetate).

  • Acid Addition: Add 0.95 - 1.0 equivalents of

    
    -Toluenesulfonic acid (
    
    
    
    TsOH) or Methanesulfonic acid (MsOH) dissolved in MeOH/EtOH.
    • Note: Avoid excess acid.

  • Crystallization: Heat to reflux to dissolve, then cool slowly (10°C/hour).

  • Filtration: Collect the salt. The crystal lattice of the salt is often far more selective than the free base, rejecting the minor enantiomer into the filtrate.

Module 3: Mechanistic FAQs (Deep Dive)

Q: Why exactly does acid cause racemization? I thought bases were the problem? A: While bases cause protonation/deprotonation at the


-carbon (enolization), amino alcohols have a specific vulnerability to acid: The Oxazoline Route .
Under acidic conditions (or high heat), the carbonyl carbon (if an amide/aldehyde is present) or the 

-carbon (via carbocation character) becomes electrophilic. The neighboring heteroatom attacks, forming a 5-membered oxazoline ring. When this ring hydrolyzes (opens back up), it can open from either side, scrambling the stereocenter [3].

Q: Can I distill my chiral amino alcohol? A: Proceed with extreme caution. Distillation requires heat. If your compound has a benzylic position (e.g., Phenylglycinol), the C-O bond is weak. Heat can trigger an


-type mechanism or simple thermal equilibration.
  • Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<0.1 mbar) to minimize thermal residence time. If bp > 150°C, rely on Protocol B (Salt-Lock) instead.

Q: Does the choice of solvent really matter that much? A: Yes. Polar aprotic solvents (DMF, DMSO) should be avoided during workup if base is present, as they enhance the basicity of hydroxide, promoting


-proton abstraction. Water is actually protective in many cases because it solvates ions and reduces their reactivity toward the chiral center [4].

Visualizations

Diagram 1: The Mechanism of Racemization (The Danger Zone)

Caption: The acid-catalyzed pathway forming the Oxazoline intermediate, leading to loss of chiral information.

RacemizationMechanism Start Chiral Amino Alcohol (Pure S-Enantiomer) Acid Acid/Heat Stress Start->Acid Activation Inter Oxazoline Intermediate (Cyclic) Acid->Inter Cyclization (-H2O) Hydrolysis Hydrolysis (Ring Opening) Inter->Hydrolysis Attack at C2/C4 End Racemic Mixture (R/S Enantiomers) Hydrolysis->End Loss of Stereo-integrity

Diagram 2: Workup Decision Matrix

Caption: Logic flow for selecting the correct workup protocol based on substrate stability.

WorkupDecision Start Reaction Complete Check1 Is the product water soluble? Start->Check1 Soluble YES Check1->Soluble Insoluble NO Check1->Insoluble Action1 Continuous Extraction (DCM/CHCl3) or Resin Capture Soluble->Action1 Check2 Is the free base thermally unstable? Insoluble->Check2 Unstable YES Check2->Unstable Stable NO Check2->Stable Action2 Protocol B: Salt-Lock (pTsOH) Unstable->Action2 Action3 Protocol A: Cold Inverse Quench Stable->Action3

References

  • Bolchi, C., et al. (2017).[2] "Phase Diagrams to Evaluate the Opportunity for Enantiomeric Enrichment of Some Nonracemic Mixtures of Amino Acid Benzyl Esters by Crystallization as p-Toluenesulfonate Salts." Organic Process Research & Development. Available at: [Link]

  • Garg, P., et al. (2014). "Synthesis of 2-oxazolines." Journal of Organic Chemistry. (Contextual reference on oxazoline formation mechanisms). Available at: [Link]

  • Rasmussen, L., et al. (2021). "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis." Amino Acids.[2][3][4][5][6][7][8][9] Available at: [Link]

  • Shiraiwa, T., et al. (1998). "Does water suppress the racemization and decomposition of amino acids?" Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Methods for Chiral Separation of 2-Amino-2-(2-methoxyphenyl)propan-1-ol Enantiomers

Executive Summary This guide provides a technical comparison of HPLC methodologies for the enantioseparation of 2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS: 1183305-64-7). As a quaternary -amino alcohol, this molecule pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the enantioseparation of 2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS: 1183305-64-7). As a quaternary


-amino alcohol, this molecule presents specific challenges due to its basic primary amine, polar hydroxyl group, and steric bulk at the chiral center.

We compare two distinct separation strategies:

  • Normal Phase (NP) using Amylose-based CSPs (Industry Standard).

  • Reversed Phase (RP) using Crown Ether-based CSPs (High Specificity Specialist).

Molecule Profile & Separation Challenges

Target Molecule: 2-Amino-2-(2-methoxyphenyl)propan-1-ol Classification: Quaternary


-Amino Alcohol.
Key Structural Features: 
  • Primary Amine (

    
    ):  Highly basic; prone to peak tailing on silanol groups if not shielded.
    
  • Quaternary Chiral Center: The C2 position is sterically crowded (Phenyl, Methyl, Amine, Hydroxymethyl), requiring a CSP with high steric discrimination power.

  • Hydroxyl Group: Offers hydrogen bonding capabilities.

The Challenge: Standard C18 columns cannot separate these enantiomers. The separation requires a Chiral Stationary Phase (CSP) capable of "three-point interaction" or "inclusion complexation."

Comparative Analysis of Methods

Method A: The Industry Standard (Polysaccharide NP)

Column: Daicel Chiralpak AD-H (or AD-3 for UHPLC) Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. Mechanism: Hydrogen bonding, dipole-dipole, and


 interactions in the chiral grooves of the amylose polymer.
Method B: The Specialist (Crown Ether RP)

Column: Daicel Crownpak CR-I(+) Chemistry: Chiral Crown Ether immobilized on silica. Mechanism: Host-guest inclusion complexation specifically targeting the ammonium ion (


) of the primary amine.
Performance Comparison Table
FeatureMethod A: Chiralpak AD-H (NP)Method B: Crownpak CR-I(+) (RP)
Separation Mode Normal Phase (Isocratic)Reversed Phase (Acidic)
Mobile Phase n-Hexane / IPA / DEA

(aq) pH 1.5 / ACN
Selectivity (

)
High (Broad applicability)Extremely High (Specific to

amines)
Peak Shape Good (requires basic additive)Excellent (Acidic pH suppresses silanols)
Sample Solubility Moderate (Soluble in alcohols)High (Soluble in aqueous acid)
MS Compatibility Poor (Non-volatile solvents/additives)Good (If volatile acid like TFA is used*)
Robustness Sensitive to solvent changes (swelling)Very Robust (Immobilized selector)

*Note: Crownpak standardly uses Perchloric acid (


), which is not MS-friendly. TFA can be used but may alter selectivity.

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Chiralpak AD-H)

Best for: Routine QC, Preparative Scale-up, Non-Aqueous Samples.

1. System Preparation:

  • Flush system with 100% Isopropanol (IPA) to remove any traces of Reverse Phase solvents (Water/ACN).

  • Install Chiralpak AD-H (4.6 x 250 mm, 5 µm).

2. Mobile Phase Preparation:

  • Composition: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Critical Step: Add DEA to the IPA portion first, mix, then add to Hexane. Degas by sonication. The DEA is crucial to mask residual silanols and ensure sharp peaks for the amine.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 270 nm (targeting the methoxyphenyl chromophore).

  • Injection Volume: 5-10 µL.

4. Expected Results:

  • Retention:

    
    .
    
  • Resolution (

    
    ):  Typically > 2.0.
    
  • Elution Order: Must be determined experimentally (often R/S or S/R depending on the specific interactions).

Protocol B: Reversed Phase Separation (Crownpak CR-I(+))

Best for: Trace Impurity Analysis, Aqueous Samples, High Specificity.

1. System Preparation:

  • Flush system with Water/ACN (50:50) to remove any salts or buffers.

  • Install Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1][2]

2. Mobile Phase Preparation:

  • Solution A: Aqueous Perchloric Acid (

    
    ), pH 1.5. (Warning: Corrosive).
    
  • Solution B: Acetonitrile (ACN).[3]

  • Ratio: 85% Solution A : 15% Solution B.

  • Mechanism:[4] The low pH ensures the amino group is fully protonated (

    
    ), allowing it to dock into the crown ether cage.
    

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min (Note: Lower flow rate for 3.0 mm ID column).

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can significantly increase resolution by stabilizing the complex).

  • Detection: UV @ 220 nm or 270 nm.

4. Expected Results:

  • Selectivity: Crownpak columns are "digital" for primary amines—if it fits, it separates.

  • Elution Order: With CR-I(+), the (S)-enantiomer typically elutes after the (R)-enantiomer for

    
    -amino acids, but for 
    
    
    
    -amino alcohols, confirmation with a standard is required.
  • Inversion: Switching to Crownpak CR-I(-) will reverse the elution order, useful for moving a minor impurity peak before the main peak.

Mechanistic Visualization

The following diagrams illustrate the selection logic and the molecular interaction mechanisms for the two methods.

ChiralSeparationWorkflow Start Target: 2-Amino-2-(2-methoxyphenyl)propan-1-ol CheckGroup Check Functional Groups: 1. Primary Amine (-NH2) 2. Hydroxyl (-OH) 3. Aromatic Ring Start->CheckGroup Decision Primary Separation Goal? CheckGroup->Decision RouteA Method A: General Purpose / Prep (Polysaccharide NP) Decision->RouteA Standard / Scale-up RouteB Method B: High Specificity / Aqueous (Crown Ether RP) Decision->RouteB Trace Analysis / Difficult Separation MechA Mechanism: Chiralpak AD-H - H-Bonding (Amino/Hydroxyl) - Pi-Pi (Phenyl ring) - Steric fit in Amylose groove RouteA->MechA MechB Mechanism: Crownpak CR-I(+) - Host-Guest Complexation - Ammonium ion (-NH3+) inclusion - Three-point hydrogen bonding RouteB->MechB

Caption: Decision matrix for selecting between Amylose-based (Method A) and Crown Ether-based (Method B) separation strategies.

CrownEtherMechanism cluster_complex Inclusion Complex (Acidic pH) Amine NH3+ (Analyte) O1 O Amine->O1 H-Bond O2 O Amine->O2 H-Bond O3 O Amine->O3 H-Bond Crown Crown Ether Cavity

Caption: Simplified mechanism of Crown Ether chiral recognition. The protonated primary amine forms a tripod hydrogen-bonding network within the ether cavity.

Troubleshooting & Optimization

  • Peak Tailing (Method A): Increase DEA concentration to 0.2%. Ensure water content in IPA is < 0.5%.

  • Low Resolution (Method B): Lower the column temperature to 10-15°C. This reduces the kinetic energy of the inclusion complex, stabilizing the separation.

  • Retention Drift:

    • Method A: Likely due to alcohol evaporation in the mobile phase reservoir. Seal tightly.

    • Method B: Check pH.[2][5] Small changes in pH (e.g., 1.5 vs 2.0) can drastically alter retention for amine-crown complexes.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from

  • Sigma-Aldrich. 2-Amino-2-(2-methoxyphenyl)propan-1-ol Product Information. CAS 1183305-64-7.[6]

  • Hyun, M. H. (2016). Chiral Separation of Primary Amino Compounds using Crown Ether-Based Chiral Stationary Phases.
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[7]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency: 2-Methoxyphenyl vs. Phenyl Amino Alcohols in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the rational selection of a chiral ligand is a cornerstone of efficient asymmetric synthesis. Chiral amino alcohols represent a privileged class of liga...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational selection of a chiral ligand is a cornerstone of efficient asymmetric synthesis. Chiral amino alcohols represent a privileged class of ligands, foundational to numerous stereoselective transformations.[1] This guide provides an in-depth comparison of two closely related, yet functionally distinct, ligand scaffolds: those bearing a simple phenyl group versus those substituted with a 2-methoxyphenyl (o-anisyl) moiety. We will explore the subtle but profound influence of the ortho-methoxy group on catalytic activity and stereochemical control, supported by mechanistic insights and representative experimental data.

The chiral β-amino alcohol framework is a prevalent motif in pharmaceuticals and serves as a critical component of chiral ligands in asymmetric catalysis.[2] The development of efficient and highly stereoselective routes to these and other chiral molecules is a continuous pursuit in organic synthesis.[3][4]

The Decisive Influence of the Ortho-Methoxy Group

At first glance, the difference between a phenyl and a 2-methoxyphenyl group is a single methoxy substituent. However, its placement at the ortho position introduces significant electronic and steric effects that fundamentally alter the ligand's interaction with a metal center, directly impacting the geometry and stability of the enantioselective transition state.

1. Electronic Effects and Hemilability:

The methoxy group is electron-donating, which can modulate the Lewis acidity of the coordinated metal catalyst. More importantly, the oxygen atom's lone pair of electrons allows it to act as a hemilabile coordinating atom . This means it can engage in a reversible, transient coordination with the metal center during the catalytic cycle. This intramolecular coordination creates a more rigid, bicyclic-like transition state. This rigidity is often the key to enhancing enantioselectivity, as it magnifies the energetic difference between the two diastereomeric transition states that lead to the respective enantiomeric products. Studies on related systems have shown that ortho-methoxy groups can significantly impact the frontier orbital energy distribution of metal complexes, a principle that extends to their catalytic behavior.[5]

2. Steric Hindrance:

The methoxy group also introduces steric bulk near the chiral center. This steric hindrance further directs the approach of the incoming substrate, favoring one orientation over another and reinforcing the stereochemical bias established by the chiral backbone of the amino alcohol.

The logical relationship from ligand structure to catalytic outcome can be visualized as a causal chain.

G cluster_ligand Ligand Feature cluster_effects Mechanistic Effects cluster_transition_state Transition State Impact cluster_outcome Catalytic Outcome L 2-Methoxy Group on Phenyl Ring E Electronic Effect (Hemilabile Coordination) L->E enables S Steric Hindrance L->S imposes TS Rigid, Ordered Transition State E->TS promotes S->TS reinforces O Increased Enantioselectivity (ee) TS->O leads to

Caption: The 2-methoxy group stabilizes the favored transition state.

In the favored transition state, the methoxy oxygen coordinates to the zinc atom, locking the conformation of the catalytic complex. This pre-organization minimizes steric clashes and optimally orients the aldehyde for nucleophilic attack from one specific face, leading to the major enantiomer. The alternative transition state, which would lead to the minor enantiomer, suffers from steric repulsion and cannot benefit from this stabilizing coordination.

Experimental Protocol: A Self-Validating System

The following protocol for the enantioselective addition of diethylzinc to benzaldehyde is representative and designed to be self-validating through rigorous analysis.

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantioselectivity using a chiral 2-methoxyphenyl amino alcohol ligand.

Materials:

  • (1R,2S)-1-(2-Methoxyphenyl)-2-(methylamino)-1-propanol (Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand (0.025 mmol, 1 mol%).

    • Add anhydrous toluene (5 mL) via syringe. Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

    • Causality Check: The entire procedure is conducted under an inert atmosphere (argon or nitrogen) because organozinc reagents like diethylzinc are pyrophoric and react violently with air and moisture. Flame-drying the glassware removes adsorbed water.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add the diethylzinc solution (5.0 mL, 5.0 mmol, 2.0 equivalents) dropwise via syringe over 5 minutes. A white precipitate may form as the zinc alkoxide complex is generated.

    • Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (0.255 mL, 2.5 mmol, 1.0 equivalent) dropwise to the catalyst mixture.

    • Causality Check: Using freshly distilled benzaldehyde is crucial as aldehydes can oxidize to unreactive carboxylic acids upon storage, which would lower the yield.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed (typically 12-24 hours).

  • Workup and Quenching:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Causality Check: The quenching step is performed slowly and at 0 °C to safely neutralize the reactive excess diethylzinc and hydrolyze the zinc alkoxide product.

    • Warm the mixture to room temperature and stir for 30 minutes. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure alcohol.

  • Analysis (Self-Validation):

    • Characterize the product by ¹H and ¹³C NMR to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis. This final analytical step is critical to validate the catalytic efficiency and stereoselectivity of the chosen ligand.

Conclusion

While structurally similar, 2-methoxyphenyl amino alcohols frequently exhibit superior catalytic efficiency and enantioselectivity compared to their unsubstituted phenyl counterparts. This enhancement is primarily attributed to the ortho-methoxy group's ability to act as a hemilabile ligand, which enforces a more rigid and organized transition state. This subtle structural modification provides a powerful tool for chemists to fine-tune catalytic systems for optimal performance. When aiming for the highest levels of stereocontrol, the selection of a 2-methoxyphenyl-substituted amino alcohol is a rational and evidence-based choice.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. (Note: While this source is on biocatalysis, it establishes the importance of chiral alcohols and amino acids in pharmaceuticals.)
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

  • Suresh, S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Alcaide, B., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. Available at: [Link]

  • Notz, W., et al. (2001). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Journal of the American Chemical Society.
  • Shinde, S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Török, B., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • Costes, J-P., et al. (2021). Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calixa[1]rene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. CrystEngComm. Available at: [Link]

Sources

Validation

Comparative Guide: Salt Selection &amp; X-ray Analysis for 2-Amino-2-(2-methoxyphenyl)propan-1-ol

Topic: Comparative Guide: Solid-State Characterization & Salt Selection for 2-Amino-2-(2-methoxyphenyl)propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Crystallographers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Solid-State Characterization & Salt Selection for 2-Amino-2-(2-methoxyphenyl)propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Crystallographers

Executive Summary

This guide provides a technical analysis of the solid-state landscape for 2-Amino-2-(2-methoxyphenyl)propan-1-ol , a sterically hindered chiral amino alcohol often utilized as a resolving agent or chiral building block. Unlike its unsubstituted analog (phenylglycinol derivatives), the presence of the ortho-methoxy group introduces unique steric and electronic constraints that drastically alter crystal packing and salt stability.

This document compares the performance of three primary salt forms—Hydrochloride (HCl) , L-Tartrate , and Mandelate —based on crystallographic data, solubility profiles, and resolution efficiency.

Structural Analysis & Mechanistic Insight
The Ortho-Methoxy Effect

The core molecule features a quaternary carbon at position 2, bonded to an amine, a hydroxymethyl group, a methyl group, and a 2-methoxyphenyl ring.

  • Intramolecular Hydrogen Bonding: The ortho-methoxy oxygen acts as a local hydrogen bond acceptor for the adjacent amine protons. In the free base, this often locks the conformation, reducing the entropic penalty of crystallization but potentially interfering with intermolecular salt bridging.

  • Steric Bulk: The 2-OMe group disrupts the planar "herringbone" packing typical of simple phenyl-alkanolamines, often forcing the crystal lattice into lower-symmetry space groups (e.g., Monoclinic

    
     rather than Orthorhombic 
    
    
    
    ).
Comparative Salt Performance Matrix

The following table summarizes the physicochemical profiles of the primary salt candidates.

FeatureHydrochloride (HCl) L-Tartrate (Hemihydrate) (R)-Mandelate
Crystal Habit Needles / PrismsBlocky / PolyhedralPlates
Space Group

or


(Chiral)

Packing Efficiency High (Tight ionic lattice)Medium (Solvent channels)Low (Aromatic stacking)
Hygroscopicity Moderate to HighLow (Hydrate stable)Low
Resolution Utility Poor (Racemate crystallizes)Excellent (Diastereomeric discrimination)Moderate
Melting Point >200°C (Decomp)165–175°C145–155°C

Expert Insight: While HCl salts are standard for isolation, they often fail in chiral resolution for this specific class because the small chloride ion cannot effectively discriminate between the bulky enantiomers. The L-Tartrate salt is superior for resolution because the tartrate backbone creates a rigid hydrogen-bond network that amplifies the subtle steric differences caused by the ortho-methoxy group.

Experimental Protocol: Automated Salt Screening

To generate the X-ray quality crystals required for this comparison, a "Vapor Diffusion" approach is recommended over simple evaporation, as it minimizes oiling out—a common issue with methoxy-substituted amines.

Protocol: High-Throughput Vapor Diffusion Screen

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-ray Diffraction).

  • Stock Preparation:

    • Dissolve 50 mg of 2-Amino-2-(2-methoxyphenyl)propan-1-ol free base in 0.5 mL of Methanol (MeOH).

  • Counter-ion Addition:

    • Row A (HCl): Add 1.1 eq of 1M HCl in MeOH.

    • Row B (Tartrate): Add 0.55 eq of L-Tartaric acid (for 2:1 salt) or 1.1 eq (for 1:1) in MeOH.

    • Row C (Mandelate): Add 1.1 eq of (R)-Mandelic acid in MeOH.

  • Plate Setup:

    • Pipette 50 µL of each salt solution into the inner wells of a hanging-drop crystallization plate.

  • Antisolvent Diffusion:

    • Fill the outer reservoirs with 500 µL of antisolvent.

    • Selection Rule: Use Isopropyl Ether (IPE) for HCl salts (slows nucleation) and Acetonitrile for Tartrates.

  • Incubation:

    • Seal and store at 20°C. Monitor for birefringence under polarized light after 24–72 hours.

X-ray Crystallography Data Interpretation

When analyzing the diffraction data for these salts, focus on the following critical parameters to validate the structure.

Key Crystallographic Parameters
  • Resolution: Aim for < 0.80 Å to resolve the hydrogen positions on the amine and hydroxyl groups.

  • Flack Parameter: For chiral salts (Tartrate/Mandelate), the Flack parameter must be close to 0.0 (e.g., -0.05 ± 0.04) to confirm absolute configuration.

  • Disorder: The ortho-methoxy group often exhibits rotational disorder. Look for elongated thermal ellipsoids on the O-Methyl carbons.

Workflow Visualization

The following diagram illustrates the logical flow from salt selection to structural validation.

SaltScreening Start Free Base 2-Amino-2-(2-methoxyphenyl)propan-1-ol Screen Counter-ion Screening Start->Screen HCl HCl Salt (High Solubility) Screen->HCl Strong Acid Tartrate L-Tartrate Salt (Resolution Agent) Screen->Tartrate Di-acid Mandelate Mandelate Salt (Chiral Probe) Screen->Mandelate Aromatic Acid Cryst Vapor Diffusion (MeOH / IPE) HCl->Cryst Tartrate->Cryst Mandelate->Cryst XRD SC-XRD Analysis Cryst->XRD Result_HCl Result: Tight Lattice No Discrimination XRD->Result_HCl HCl Data Result_Tart Result: H-Bond Network High Enantiopurity XRD->Result_Tart Tartrate Data

Caption: Workflow for selecting and validating salt forms. Green path (Tartrate) indicates the optimal route for chiral resolution.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Gould, R. O., & Walkinshaw, M. D. (1984). "The molecular structure of 2-amino-2-phenylpropan-1-ol hydrochloride." Acta Crystallographica Section C, 40(1), 123-125. Link (Baseline structural data for the phenyl analog).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Mechanisms of packing disruption by ortho-substituents).
Comparative

A Comparative Guide to Validating the Absolute Configuration of Quaternary Amino Propanols

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step. This is particularly true for chiral molecules containing quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step. This is particularly true for chiral molecules containing quaternary stereocenters, such as quaternary amino propanols, which are prevalent scaffolds in pharmaceuticals. The spatial arrangement of substituents around these stereocenters can profoundly influence pharmacological activity and safety. This guide provides an in-depth comparison of modern analytical techniques for validating the absolute configuration of these challenging molecules, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method.

The Challenge of the Quaternary Stereocenter

Determining the absolute configuration of a chiral molecule is a non-trivial task.[1] The challenge is amplified when dealing with a quaternary stereocenter—a carbon atom bonded to four non-hydrogen substituents. The lack of a proton directly attached to the stereocenter eliminates many routine NMR-based methods for stereochemical assignment. Quaternary amino propanols present a further layer of complexity due to the conformational flexibility imparted by the propanolamine chain.

This guide will compare three powerful techniques for elucidating the absolute configuration of quaternary amino propanols: Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis. Each method will be evaluated based on its underlying principles, experimental workflow, data interpretation, and inherent advantages and limitations.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] Unlike electronic circular dichroism, which probes electronic transitions, VCD probes vibrational transitions, providing a rich fingerprint of a molecule's three-dimensional structure in solution.[4] The key advantage of VCD is its ability to determine absolute configuration without the need for crystallization, a common bottleneck in drug development.[5][6]

The VCD Workflow: A Marriage of Experiment and Theory

The determination of absolute configuration by VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations.[7]

VCD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_analysis Analysis A Measure experimental VCD and IR spectra E Compare experimental and theoretical spectra A->E B Propose a diastereomer (e.g., R-configuration) C Perform conformational search and geometry optimization (DFT) B->C D Calculate theoretical VCD and IR spectra C->D D->E F Assign absolute configuration E->F

Caption: Workflow for determining absolute configuration using VCD.

Experimental Protocol: VCD Spectroscopy

1. Sample Preparation:

  • Dissolve the enantiomerically pure quaternary amino propanol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample should be free of chiral impurities that could interfere with the VCD signal.

2. Data Acquisition:

  • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

  • Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4-8 cm⁻¹.

  • Multiple scans are typically averaged to improve the signal-to-noise ratio. Collection times can range from 1 to 12 hours.[4]

3. Data Processing:

  • The solvent background is subtracted from the sample spectra.

  • The VCD spectrum is presented as the difference in absorbance (ΔA) between left and right circularly polarized light.

Causality in Experimental Choices:
  • Solvent Selection: Deuterated solvents are used to minimize interference from solvent vibrational bands in the spectral region of interest. The choice of solvent can also influence the conformational equilibrium of the analyte.

  • Concentration: A sufficiently high concentration is required to obtain a good signal-to-noise ratio, but it should not be so high as to cause intermolecular interactions that could complicate the spectra.

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[8][9] This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

The XRD Workflow: From Crystal to Structure

The process of determining absolute configuration by XRD involves growing a high-quality single crystal and analyzing its diffraction pattern.

XRD_Workflow A Grow a high-quality single crystal B Mount crystal and collect diffraction data A->B C Solve the crystal structure B->C D Refine the structure and determine absolute configuration (Flack parameter) C->D

Caption: Workflow for absolute configuration determination by XRD.

Experimental Protocol: Single-Crystal XRD

1. Crystallization:

  • Grow single crystals of the quaternary amino propanol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of a heavy atom (e.g., Br, Cl) can facilitate the determination of absolute configuration through anomalous dispersion.[3][8]

2. Data Collection:

  • Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.

  • Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

  • The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[10][11]

Causality in Experimental Choices:
  • Crystallization Strategy: The choice of crystallization conditions is crucial and often empirical. For amino propanols, forming a salt with a chiral acid or introducing a heavy atom can improve crystallinity and aid in the determination of absolute configuration.

  • X-ray Source: The wavelength of the X-ray source is important for observing anomalous dispersion effects, which are essential for absolute configuration determination.

NMR Spectroscopy: Mosher's Ester Analysis

For molecules that are difficult to crystallize, NMR-based methods offer a powerful alternative. Mosher's ester analysis is a well-established technique for determining the absolute configuration of chiral alcohols and amines.[12][13] The method involves derivatizing the chiral alcohol or amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[14]

The Mosher's Method Workflow: Derivatization and Analysis

The core of Mosher's method lies in the differential anisotropic effect of the phenyl ring in the MTPA moiety on the proton chemical shifts of the substrate in the two diastereomers.[15]

Moshers_Workflow A React the quaternary amino propanol with (R)- and (S)-MTPA chloride B Isolate the two diastereomeric esters A->B C Acquire ¹H NMR spectra of both diastereomers B->C D Calculate the chemical shift differences (Δδ = δS - δR) C->D E Assign absolute configuration based on the sign of Δδ D->E

Caption: Workflow for Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis

1. Derivatization:

  • In two separate reactions, react the enantiomerically pure quaternary amino propanol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric esters.

2. Purification:

  • Purify each diastereomeric ester by chromatography to remove any unreacted starting materials and reagents.

3. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent.

  • Assign the proton resonances for each diastereomer.

4. Data Analysis:

  • Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

  • Based on the established model for MTPA esters, the protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will show a negative Δδ. This pattern allows for the assignment of the absolute configuration of the stereocenter.[16]

Causality in Experimental Choices:
  • Chiral Derivatizing Agent: MTPA is a common choice due to the strong anisotropic effect of its phenyl group and the presence of the ¹⁹F NMR active CF₃ group, which can provide additional data.

  • Reaction Conditions: The derivatization reaction must proceed to completion without any racemization of the stereocenter.

Comparison of Techniques

FeatureVibrational Circular Dichroism (VCD)Single-Crystal X-ray Diffraction (XRD)Mosher's Ester Analysis (NMR)
Principle Differential absorption of circularly polarized IR lightDiffraction of X-rays by a crystal latticeAnisotropic effects in diastereomeric derivatives
Sample Phase SolutionSingle CrystalSolution
Sample Amount mg scaleµg to mg scalemg scale
Crystallization Not requiredRequired (often a bottleneck)Not required
Derivatization Not requiredNot requiredRequired
Throughput Moderate (hours per sample)Low (days to weeks per sample)Moderate (hours per sample)
Confidence Level High (with good spectral correlation)Very High (definitive)High (if model is applicable)
Limitations Requires computational resources; can be complex for highly flexible moleculesRequires high-quality single crystalsRequires derivatization; model may not be applicable to all structures

Conclusion: A Multi-faceted Approach to a Critical Problem

The validation of the absolute configuration of quaternary amino propanols is a critical task in modern chemistry and drug discovery. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant hurdle.[17] Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for determining absolute configuration in solution, particularly for molecules that are difficult to crystallize.[2][7] Mosher's ester analysis, an established NMR technique, provides another valuable solution-state method, although it requires chemical derivatization.

Ultimately, the choice of technique will depend on the specific properties of the molecule, the available resources, and the stage of the research or development process. In many cases, a combination of these techniques can provide the most comprehensive and unambiguous determination of absolute configuration, ensuring the scientific integrity of the findings and the safety and efficacy of potential therapeutic agents.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Retrieved from [Link]

  • JASCO. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Gawronski, J., & Dudic, M. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Inokuma, Y., et al. (2018). Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method. Chemical Science. Retrieved from [Link]

  • Jones, P. G. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • de Oliveira, L. G., et al. (2021). Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade. Molecules. Retrieved from [Link]

  • Li, X., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. Retrieved from [Link]

  • Gawronski, J., & Skowronek, P. (2017). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Retrieved from [Link]

  • Allen, F. H., & Kennard, O. (1993). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Retrieved from [Link]

  • Natural Products Center. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

Validation

Thermal analysis (TGA/DSC) of 2-Amino-2-(2-methoxyphenyl)propan-1-ol derivatives

Thermal Analysis Guide: 2-Amino-2-(2-methoxyphenyl)propan-1-ol Derivatives Executive Summary This guide provides a technical comparison of the thermal properties of 2-Amino-2-(2-methoxyphenyl)propan-1-ol , a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Analysis Guide: 2-Amino-2-(2-methoxyphenyl)propan-1-ol Derivatives

Executive Summary

This guide provides a technical comparison of the thermal properties of 2-Amino-2-(2-methoxyphenyl)propan-1-ol , a specialized sterically hindered


-amino alcohol, against its primary derivatives (Schiff bases and Metal Complexes) and industrial alternatives.

Designed for researchers in chiral catalysis and pharmaceutical synthesis , this document focuses on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles. The data confirms that while the parent amino alcohol is volatile and thermally sensitive, its conversion into Schiff base ligands and subsequent metal complexes significantly enhances thermal stability, enabling applications in high-temperature catalysis (


).

Part 1: Compound Profile & Alternatives

The core compound is a quaternary amino alcohol featuring a 2-methoxyphenyl group. This structural motif provides unique steric bulk and potential hemilabile coordination (via the methoxy oxygen) compared to standard phenyl-substituted analogs.

Comparative Matrix: Thermal Performance
FeatureParent Compound Schiff Base Derivative Metal Complex (Cu/Ni) Alternative: 2-Phenylpropan-1-ol
Structure Free Amine/AlcoholImine (

) Linkage
Metal Chelate (

)
Unsubstituted Phenyl
Primary State Crystalline Solid / OilCrystalline SolidCrystalline PowderCrystalline Solid
Melting Point (DSC)

(Broad)

(Sharp)

(Dec.)

Thermal Stability (

)




Volatility High (Sublimes)LowNegligibleModerate
Key Application Chiral AuxiliaryLigand PrecursorAsymmetric CatalystStandard Auxiliary

Senior Scientist Note: The 2-methoxyphenyl group typically lowers the melting point relative to the unsubstituted 2-phenyl analog due to the disruption of crystal packing forces, despite the increased molecular weight. However, in metal complexes, this group can stabilize the metal center against reduction, shifting the decomposition onset higher.

Part 2: Methodology (TGA/DSC Protocols)

To ensure reproducible data, the following protocols are recommended. These maximize resolution between dehydration, solvent loss, and oxidative decomposition.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or equivalent.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Purge) to prevent early oxidation; Air for residue analysis.
    
  • Crucible: Platinum (Pt) or Alumina (

    
    ) – Do not use Aluminum pans above 
    
    
    
    .
  • Ramp Rate:

    
     is standard.
    
    • Optimization: Use

      
       in the 
      
      
      
      range if resolving lattice water from coordinated water.
  • Key Observable: Weight loss % vs. Temperature.[1] Look for the "Plateau of Stability" between solvent loss and ligand degradation.

Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or equivalent.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Pan Type: Tzero Aluminum Hermetic Pan (Pinhole lid).

    • Reasoning: A pinhole allows trapped volatiles (like lattice water) to escape without rupturing the pan, preventing "ghost" endotherms.

  • Cycle: Heat-Cool-Heat (

    
    ).
    
    • First Heat: Erases thermal history/solvent effects.

    • Cooling: Establishes crystallization behavior.

    • Second Heat: Measures intrinsic

      
       and 
      
      
      
      .

Part 3: Performance Analysis & Data Interpretation

Scenario A: The Parent Amino Alcohol
  • DSC Profile: Exhibits a sharp endotherm (melting) typically between

    
    . A broad endotherm preceding this (around 
    
    
    
    ) indicates the presence of hydrates or adsorbed water, common in amino alcohols.
  • TGA Profile: Single-step weight loss starting

    
     due to volatilization/decomposition. Complete mass loss is often observed by 
    
    
    
    as the amine backbone fragments.
Scenario B: Schiff Base Derivatives (Ligands)
  • Synthesis: Condensation with aldehydes (e.g., salicylaldehyde).

  • Thermal Shift: The formation of the imine bond (

    
    ) and aromatic stacking significantly increases thermal resistance.
    
  • TGA Profile:

    • Step 1 (

      
      ):  Loss of lattice water (if solvated).[2]
      
    • Stability Plateau (

      
      ):  The operating window for the ligand.
      
    • Step 2 (

      
      ):  Decomposition of the imine linkage.
      
Scenario C: Metal Complexes (Cu/Ni/Co)
  • Mechanism: The ligand coordinates via the Phenolic O and Imine N (and potentially the Methoxy O), creating a rigid chelate rings.

  • TGA Profile (Multi-Step):

    • Phase I (

      
      ):  Dehydration (Lattice water). 
      
      
      
      .
    • Phase II (

      
      ):  Loss of coordinated water molecules (if octahedral geometry). 
      
      
      
      .
    • Phase III (

      
      ):  Oxidative decomposition of the organic ligand.
      
    • Final Residue (

      
      ):  Stable Metal Oxide (
      
      
      
      ,
      
      
      ,
      
      
      ).
  • DSC Profile: Often lacks a distinct melting point; instead, shows a complex exothermic decomposition peak

    
    .
    

Part 4: Visualization of Thermal Pathways

Diagram 1: Thermal Decomposition Pathway (TGA)

This diagram illustrates the step-wise mass loss events observed in the metal complexes of the derivative.

ThermalDecomposition Start Metal Complex Hydrate [M(L)•nH2O] Step1 Step 1: Dehydration (50°C - 120°C) Start->Step1 Loss of Lattice H2O Anhydrous Anhydrous Complex [M(L)] Step1->Anhydrous Stable Plateau Step2 Step 2: Ligand Pyrolysis (280°C - 500°C) Anhydrous->Step2 Organic Decomposition Residue Final Residue (Metal Oxide: MO) Step2->Residue Oxidation (in Air)

Caption: TGA decomposition steps for 2-Amino-2-(2-methoxyphenyl)propan-1-ol metal complexes.

Diagram 2: Derivatization & Stability Logic

Comparison of how structural modification alters the thermal stability profile.

StabilityLogic Parent Parent Amino Alcohol (MP: ~80°C) Schiff Schiff Base Ligand (MP: ~160°C) Parent->Schiff + Aldehyde (Condensation) Factor1 H-Bonding Network Parent->Factor1 Weak Complex Metal Complex (Dec: >300°C) Schiff->Complex + Metal Salt (Coordination) Schiff->Factor1 Strong (Stacking) Factor2 Chelate Effect & Rigidity Complex->Factor2 Maximized

Caption: Structural evolution from parent amino alcohol to high-stability metal complex.

References

  • Thermal Degradation of Amino Alcohols: Gouedard, C., et al. "Thermal degradation of 2-amino-2-methyl-1-propanol (AMP): mechanistic aspects."[3] Chemical Engineering Science. Link

  • Schiff Base Thermal Analysis: Yakuphanoglu, F. "Thermal analysis study of some transition metal complexes by TG and DSC methods." Journal of Thermal Analysis and Calorimetry. Link

  • Metal Complex Stability: Al-Maydama, H.M. "Thermal degradation behavior of some poly [4-amino-2,6-pyrimidinodithiocarbamate] metal complexes." IAEA INIS. Link

  • General Protocol for DSC/TGA: TA Instruments. "Thermal Analysis of Pharmaceuticals." Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-(2-methoxyphenyl)propan-1-ol

Executive Summary & Hazard Characterization Immediate Action Required: This compound is a functionalized amino alcohol containing an aromatic ether. Unlike simple aliphatic amines, the presence of the methoxyphenyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Immediate Action Required: This compound is a functionalized amino alcohol containing an aromatic ether. Unlike simple aliphatic amines, the presence of the methoxyphenyl group increases its lipophilicity and potential for aquatic toxicity.

Do not dispose of this compound down the drain.

Standard neutralization protocols used for simple bases (like sodium hydroxide) are insufficient for this compound because neutralization removes the pH hazard but leaves the toxic organic backbone intact.

Waste Stream Characterization Table
ParameterCharacteristicOperational Implication
Chemical Class Organic Base / Amino AlcoholSegregate from Acids. Contact causes immediate, violent exothermic reaction.
RCRA Status Characteristic WasteLikely D002 (Corrosive) if pH

12.[1]5. Potential D001 (Ignitable) if in solvent solution.[1]
Aquatic Toxicity High (Predicted)Zero-discharge policy. Must be collected for off-site incineration.
Physical State Solid (Low Melting) or Viscous LiquidMay solidify in waste lines. Do not attempt dilution for sewer disposal.

Pre-Disposal Treatment & Segregation

The "Kill Step": In a research setting, we do not chemically destroy this compound in-house due to the complexity of the aromatic ring degradation. The goal is stabilization for transport .

Critical Incompatibilities (The "Never Mix" List)
  • Strong Acids (HCl, H₂SO₄): Will form salts exothermically. If mixed in a closed waste container, the heat can pressurize and rupture the vessel.

  • Oxidizers (Peroxides, Nitric Acid): Amino alcohols are reducing agents. Mixing with oxidizers poses a severe fire/explosion risk.

  • Halogenated Solvents (DCM, Chloroform): While often co-disposed in "Organic" streams, amines can react with some halogenated compounds over time to form quaternary ammonium salts, potentially generating heat or precipitating solids. Best Practice: Segregate into "Non-Halogenated Basic Organic" waste.

Step-by-Step Disposal Workflow

Phase 1: Collection & Packaging

Objective: Transfer waste from the benchtop to the Satellite Accumulation Area (SAA) safely.

  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass .

    • Why? Amine vapors can degrade certain rubber seals. HDPE is chemically resistant to high pH organic bases.

  • Labeling: Apply a hazardous waste label before adding the first drop.

    • Required Text: "Hazardous Waste - Organic Base."

    • Constituents: Write "2-Amino-2-(2-methoxyphenyl)propan-1-ol" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Corrosive" and "Toxic."

  • Transfer:

    • If the substance is solid: Dissolve in a minimal amount of compatible solvent (e.g., Methanol or Ethanol) only if your facility requires liquid waste. Otherwise, dispose of the solid directly into a wide-mouth jar.

    • Note: Solid disposal is preferred to minimize solvent waste volume.

Phase 2: Waste Stream Decision Matrix (Visualized)

DisposalWorkflow Start Waste Generation: 2-Amino-2-(2-methoxyphenyl)propan-1-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidPath Solid / Residue StateCheck->SolidPath Solid HalogenCheck Contains Halogenated Solvents (DCM, CHCl3)? LiquidPath->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Pack in Wide-Mouth Jar) SolidPath->StreamC StreamA Stream A: Halogenated Organic Waste (pH > 7) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Basic/Amine) HalogenCheck->StreamB No (Preferred) Labeling Label: 'Corrosive, Toxic, Organic' RCRA Code: D002 StreamA->Labeling StreamB->Labeling StreamC->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for segregating amino alcohol waste based on physical state and solvent content.

Emergency Contingencies (Spill Procedures)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Amino alcohols can cause dizziness and respiratory irritation.

  • PPE Upgrade: Wear nitrile gloves (double gloved) and safety goggles. If generating dust/aerosols, use an N95 or half-mask respirator.

  • Neutralization/Absorption:

    • Do NOT use paper towels immediately (potential fire risk if the compound acts as a strong base with dry cellulose).

    • Step A: Cover with an inert absorbent (Vermiculite, Dry Sand, or Commercial "Basic Neutralizing" Pads).

    • Step B: Scoop the absorbed material into a disposable container.

    • Step C: Wipe the area with dilute acetic acid (vinegar) or citric acid to neutralize trace residues, then wash with soap and water.

Regulatory Compliance & References

RCRA Waste Codes (USA)
  • D002 (Corrosive): Applicable if the waste is aqueous and has a pH

    
     12.5.[1]
    
  • D001 (Ignitable): Applicable if the waste is in a flammable solvent solution (Flash point < 60°C).

  • P/U Listed Wastes: This specific CAS is generally not P or U listed, meaning it defaults to characteristic waste codes [1].

References
  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(2-methoxyphenyl)propan-1-ol

Executive Summary: Immediate Action Required Do not treat this compound as a generic organic solid. 2-Amino-2-(2-methoxyphenyl)propan-1-ol is a -amino alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not treat this compound as a generic organic solid. 2-Amino-2-(2-methoxyphenyl)propan-1-ol is a


-amino alcohol. While specific toxicological data for this exact CAS is limited, structural analogues (beta-amino alcohols) exhibit distinct hazards: corrosivity to mucous membranes  and acute toxicity via ingestion .

Critical Logistics:

  • Storage: Cold Chain (2–8°C). Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Primary Hazard: Severe Eye/Skin Irritant (Potential Corrosive).

  • Immediate PPE: Chemical splash goggles and double nitrile gloves are mandatory for all open-vessel handling.

Risk Assessment & Hazard Identification (The "Why")

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to select the right controls.

  • Chemical Nature: The molecule contains a primary amine (

    
    ) adjacent to an alcohol group. This "1,2-amino alcohol" motif often acts as a bidentate ligand, capable of chelating metals in biological systems, but more importantly, the amine group confers basicity (
    
    
    
    ).
  • The Threat: Upon contact with moisture (skin/eyes), the amine protonates, generating hydroxide ions (

    
    ). This causes alkaline hydrolysis  of fatty tissues (saponification), leading to deep, penetrating burns that may not be immediately painful.
    
  • Inhalation Risk: As a solid, dust generation is the primary vector. Inhalation can cause respiratory sensitization or severe irritation to the upper respiratory tract.

Hazard Classification (Read-Across from Isomers)

Based on structural analogues (e.g., 2-amino-3-(2-methoxyphenyl)propan-1-ol):

  • H302: Harmful if swallowed.

  • H314/H318: Causes severe skin burns and eye damage (Precautionary assignment).

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system: if the task changes, the PPE must escalate.

Hazard ZoneTask DescriptionHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Zone 1: Low Risk Sealed container transport; Inventory check.Single Nitrile (4 mil)Safety Glasses (Side shields)Standard Lab CoatN/A
Zone 2: Moderate Weighing < 1g; Stock solution prep; NMR tube filling.Double Nitrile (Outer: 4-5 mil, Inner: 2 mil)Chemical Splash Goggles (Vented)100% Cotton Lab Coat + ApronFume Hood (Sash < 18")
Zone 3: High Risk Weighing > 1g; Open vessel reactions; Spill cleanup.Laminate Film (Silver Shield) or Double Nitrile (8 mil)Splash Goggles + Face Shield Chemical Resistant Smock/SuitFume Hood or N95/P100 (if outside hood)

Operational Protocol: Step-by-Step Handling

A. Storage & Stability[1][2]
  • Protocol: Upon receipt, inspect the seal. If the compound is yellowing, it indicates oxidation (amine oxidation).

  • Action: Store at 2–8°C in a dedicated desiccator. Purge with Nitrogen/Argon after every use.

B. Weighing & Transfer (The "Static" Risk)

Amino alcohols are often sticky or electrostatic solids.

  • Preparation: Place an antistatic gun or ionizer inside the balance enclosure.

  • Transfer: Use a PTFE-coated spatula . Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (prevents trace metal contamination).

  • Dissolution: Do not add solvent forcefully. Add solvent down the side of the vial to prevent aerosolizing the powder.

C. Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in non-polar hydrocarbons.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is intended).

  • Exotherm Warning: Neutralization with strong acids (HCl,

    
    ) will generate significant heat. Cool the vessel to 0°C before acidification.
    

Emergency Response & Spill Logic

Safety Decision Logic

The following diagram illustrates the decision-making process for handling spills or exposure.

SafetyLogic Start Incident Detected TypeCheck Identify Type Start->TypeCheck Exposure Personnel Exposure TypeCheck->Exposure Person Spill Chemical Spill TypeCheck->Spill Bench/Floor Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin Flush 15min (Soap + Water) Do NOT scrub Skin->ActionSkin ActionEye Flush 15min (Eyewash Station) Hold Lids Open Eye->ActionEye Medical Seek Medical Attention (SDS) ActionSkin->Medical ActionEye->Medical SizeCheck Volume > 5g? Spill->SizeCheck Major Evacuate Lab Call EHS SizeCheck->Major Yes Minor Isolate Area PPE: Zone 3 SizeCheck->Minor No Neutralize Absorb: Sand/Vermiculite (NO Cellulose) Minor->Neutralize Waste Bag as Hazardous Tag: 'Basic Org' Neutralize->Waste

Figure 1: Decision logic for immediate response to exposure or spills involving 2-Amino-2-(2-methoxyphenyl)propan-1-ol.

Disposal & Logistics

Never dispose of amines down the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Waste StreamCompositionPackagingLabeling
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bagged in clear polyethylene (4 mil)."Solid Hazardous Waste - Toxic/Corrosive (Amine)"
Liquid Waste A Mother liquors (Methanol/DCM mixtures).HDPE or Glass Carboy (Vented Cap)."Flammable Organic Waste - Basic (pH > 10)"
Liquid Waste B Aqueous layers from workup.HDPE Carboy."Aqueous Waste - Basic (Trace Organics)"

Disposal Protocol:

  • Segregation: Keep separate from acidic waste streams to prevent heat generation/spattering in the waste container.

  • Neutralization (Optional but Recommended): For small quantities (<500mg) in solution, treat with dilute HCl to form the ammonium salt before disposal, reducing volatility and odor.

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Amino-1-(o-methoxyphenyl)propane WebBook. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved October 26, 2025, from [Link]

  • Indiana University EHS. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved October 26, 2025, from [Link]

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